Erythromycin A N-oxide
Description
Properties
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPOVCSQJTWHA-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213784 | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
992-65-4, 63950-90-3 | |
| Record name | Erythromycin A N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN A N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Erythromycin A N-oxide: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A N-oxide, a prominent metabolite of the macrolide antibiotic Erythromycin A, has garnered interest as a potential impurity in pharmaceutical preparations and as a precursor for the synthesis of other macrolide derivatives, such as clarithromycin.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characteristics of Erythromycin A N-oxide. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of macrolide antibiotics and related compounds. This document details both chemical and microbial synthesis pathways, methods of purification and characterization, and an exploration of its biological activity.
Introduction
Erythromycin A, a widely used macrolide antibiotic, is known to undergo metabolic transformation in vivo, leading to the formation of various derivatives. Among these, this compound is a significant metabolite formed through the oxidation of the tertiary amine group on the desosamine (B1220255) sugar moiety. While its biological activity has not been as extensively studied as its parent compound, this compound is a subject of interest due to its potential role as an impurity in erythromycin formulations and its utility as a synthetic intermediate. Understanding the synthesis and properties of this N-oxide is crucial for quality control in drug manufacturing and for the development of novel macrolide antibiotics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₇NO₁₄ | |
| Molecular Weight | 749.9 g/mol | [1] |
| Appearance | White solid | |
| CAS Number | 992-65-4 | |
| Solubility | Soluble in water, ethanol, methanol (B129727), DMF, and DMSO. |
Synthesis of this compound
This compound can be produced through both chemical synthesis and microbial fermentation.
Chemical Synthesis
The chemical synthesis of this compound typically involves the oxidation of the tertiary amine group of Erythromycin A.
Experimental Protocol: Oxidation of Erythromycin A using Hydrogen Peroxide
This protocol is based on established methods for the N-oxidation of erythromycin derivatives.
Materials:
-
Erythromycin A
-
Methanol
-
Water
-
30% Hydrogen peroxide solution
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve Erythromycin A in a mixture of methanol and water.
-
To this solution, add 30% aqueous hydrogen peroxide.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
After 24 hours, evaporate the methanol from the reaction mixture.
-
Extract the remaining aqueous residue with methylene chloride.
-
Wash the combined methylene chloride extracts with water.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the dried solution under vacuum to yield the crude this compound.
-
The crude product can be further purified by silica (B1680970) gel chromatography.
Logical Workflow for Chemical Synthesis:
Caption: Chemical synthesis workflow for this compound.
Microbial Synthesis
This compound is a natural metabolite produced during the fermentation of Saccharopolyspora erythraea.[2] While the primary product of fermentation is Erythromycin A, the N-oxide can be isolated from the fermentation broth.
Experimental Protocol: Isolation from Fermentation Broth
This protocol outlines the general steps for isolating this compound from a Saccharopolyspora erythraea fermentation culture.
Materials:
-
Fermentation broth of Saccharopolyspora erythraea
-
Solvents for extraction (e.g., ethyl acetate, acetonitrile)
-
Chromatography media (e.g., silica gel, reversed-phase C18)
-
Buffers for pH adjustment
Procedure:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to alkaline conditions to ensure Erythromycin A and its N-oxide are in their free base form.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under vacuum.
-
The concentrated extract, containing a mixture of erythromycins, is then subjected to chromatographic separation.
-
Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be employed to separate this compound from other components.
Logical Workflow for Microbial Production and Isolation:
Caption: Workflow for microbial production and isolation.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
| Technique | Observation |
| High-Performance Liquid Chromatography (HPLC) | Purity level of >98% can be achieved and verified.[2] |
| Mass Spectrometry (MS) | The molecular weight can be confirmed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The N-oxide formation can be confirmed by shifts in the signals of the protons and carbons near the nitrogen atom of the desosamine sugar compared to Erythromycin A. |
Biological Activity
The biological activity of this compound has not been extensively investigated. However, it is known that the N-oxide can revert to Erythromycin A under reducing conditions, suggesting it may act as a prodrug. The parent compound, Erythromycin A, is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit of bacteria.[3][4] It is effective against a range of Gram-positive bacteria.
Mechanism of Action of Erythromycin A (Parent Compound):
Caption: Mechanism of action of the parent compound, Erythromycin A.
Conclusion
This compound is an important derivative of Erythromycin A with relevance in both pharmaceutical manufacturing and drug development. This guide has provided an overview of its discovery, methods for its chemical and microbial synthesis, and its analytical characterization. While the biological activity of the N-oxide itself requires further in-depth investigation, its relationship to the potent antibiotic Erythromycin A underscores its significance. The detailed protocols and workflows presented herein are intended to facilitate further research and development in the field of macrolide antibiotics.
References
The Biological Activity of Erythromycin A N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin (B1671065) A, a well-established macrolide antibiotic, is known for its bacteriostatic action against a broad spectrum of bacteria and its ancillary anti-inflammatory properties. Its metabolite and synthetic precursor, Erythromycin A N-oxide, however, remains significantly less characterized in terms of its biological activity. This technical guide synthesizes the available information on this compound, placing it in the context of its parent compound. While quantitative data on the N-oxide's specific antimicrobial potency is scarce, this document provides a framework for its investigation, including detailed experimental protocols and a discussion of the potential implications of the N-oxide modification on the known biological activities of Erythromycin A.
Introduction
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] this compound is a facile metabolite of Erythromycin A and also serves as a precursor in the synthesis of other macrolide antibiotics, such as clarithromycin.[2][3] Despite its presence as a metabolite and its use in synthesis, the biological activity of this compound has not been extensively studied.[4] Notably, chemical modification of the dimethylamino group on the desosamine (B1220255) sugar to an N-oxide can potentially inactivate the antibiotic properties of macrolides.[5]
This guide aims to provide a comprehensive overview of the known biological aspects of this compound, leveraging the extensive knowledge of its parent compound to infer potential activities and to provide methodologies for its further study.
Antibacterial Activity and Mechanism of Action
The antibacterial activity of Erythromycin A is well-documented. It is effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria.[6] Its bacteriostatic effect is achieved by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, which inhibits the translocation step of protein synthesis.[1]
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.015 - 2.0 (MIC90) | [2] |
| Staphylococcus aureus | 0.015 - 2.0 (MIC90) | [2] |
| Haemophilus influenzae | 0.015 - 2.0 (MIC90) | [2] |
| Bordetella pertussis | 0.06 - 0.125 | [7] |
| Rhodococcus equi | ≤ 0.5 (susceptible) | [8] |
Note: The antibacterial activity of Erythromycin A derivatives can vary significantly. For instance, Erythromycin B is slightly less active than Erythromycin A, while Erythromycin C and D show about half the activity or less.[9]
Mechanism of Action of Erythromycin A
The established mechanism of action for Erythromycin A is the inhibition of bacterial protein synthesis. A diagram illustrating this pathway is provided below.
Mechanism of action of Erythromycin A.
Anti-inflammatory Activity
Erythromycin A is known to possess anti-inflammatory properties independent of its antibacterial effects.[4] These effects are thought to be mediated, at least in part, by the downregulation of pro-inflammatory cytokines and the inhibition of transcription factors such as NF-κB.[10][11] Specifically, erythromycin has been shown to inhibit the activation of NF-κB in human bronchial epithelial cells.[11]
The anti-inflammatory potential of this compound has not been specifically investigated. However, given that some derivatives of erythromycin without antibacterial activity have demonstrated anti-inflammatory effects, it is plausible that the N-oxide variant could retain some immunomodulatory function.[4][12]
Signaling Pathway: Erythromycin A and NF-κB
The following diagram illustrates the inhibitory effect of Erythromycin A on the NF-κB signaling pathway.
Inhibition of NF-κB activation by Erythromycin A.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. The following sections provide methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria or MH-F broth for fastidious organisms[13][15]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[14]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve the desired concentration range (e.g., 128 to 0.015 µg/mL).[16]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.[14]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.[14]
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust method for the analysis and quantification of erythromycin and its derivatives.[3][17]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[18]
-
Column: Reversed-phase C18 column (e.g., Inertsil ODS C18, 4.6 x 150 mm).[17][19]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60, v/v).[17]
-
Column Temperature: Can be controlled (e.g., 35°C or 70°C) to optimize separation.[3][19]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent.
-
For analysis from biological matrices (e.g., plasma, urine), a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[18]
-
Filter the final sample through a 0.45 µm syringe filter before injection.[18]
Experimental Workflow
The following diagram outlines a general workflow for the analysis of this compound.
General workflow for HPLC analysis.
Conclusion and Future Directions
This compound remains an understudied derivative of a clinically significant antibiotic. The available evidence suggests that the N-oxidation of the desosamine sugar may lead to a loss of antibacterial activity. However, the potential for retained or altered anti-inflammatory or other biological activities cannot be dismissed without direct experimental evidence.
Future research should focus on:
-
Systematic evaluation of the antibacterial spectrum of this compound using standardized MIC determination methods against a broad panel of clinically relevant bacteria.
-
Direct comparative studies of the in vitro and in vivo efficacy of this compound versus Erythromycin A.
-
Investigation of the anti-inflammatory properties of this compound, including its effects on cytokine production and key inflammatory signaling pathways like NF-κB.
-
Elucidation of the metabolic fate and pharmacokinetic profile of this compound to understand its in vivo behavior.
A thorough characterization of this compound will not only provide a more complete understanding of erythromycin metabolism but also clarify the structure-activity relationships of macrolide antibiotics, potentially guiding the design of new derivatives with improved therapeutic profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. cejph.szu.cz [cejph.szu.cz]
- 8. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Erythromycin A N-oxide: An In-Depth Technical Guide on its Role as a Metabolite of Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A, a widely used macrolide antibiotic, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the metabolites formed is Erythromycin A N-oxide. This technical guide provides a comprehensive overview of this compound, detailing its formation, the analytical methods for its quantification, and its significance in the broader context of erythromycin's pharmacology. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Metabolic Formation of this compound
Erythromycin A is metabolized in the liver, with the major pathway being N-demethylation, catalyzed predominantly by the CYP3A4 isozyme.[1] Concurrently, N-oxidation of the tertiary amine on the desosamine (B1220255) sugar of erythromycin A leads to the formation of this compound. This process is also primarily mediated by CYP3A4.
The formation of this compound is a recognized biotransformation pathway, though it is considered a minor metabolic route compared to N-demethylation. The N-oxide metabolite can be formed in vivo and has the potential to revert to Erythromycin A under reducing conditions. Furthermore, this compound is considered a potential impurity in commercial preparations of erythromycin and serves as a precursor in the synthesis of the semi-synthetic macrolide, clarithromycin.
Metabolic Pathways of Erythromycin A
The metabolic fate of Erythromycin A involves several competing pathways. The two primary routes of phase I metabolism are N-demethylation and N-oxidation, both predominantly carried out by CYP3A4.
Quantitative Analysis of Erythromycin A Metabolism
While N-demethylation is the predominant metabolic pathway for erythromycin A, understanding the kinetics of both N-demethylation and N-oxidation is crucial for a complete metabolic profile.
| Enzyme System | Metabolite | Km (µM) | Vmax (pmol/min/mg) | Source |
| Pooled Human Liver Microsomes | N-Demethyl-Erythromycin A | 88 | 345 | [2] |
| Recombinant Human CYP3A4 | N-Demethyl-Erythromycin A | 33 | 130 | [2] |
No specific kinetic parameters (Km and Vmax) for the N-oxidation of Erythromycin A by human CYP3A4 were found in the searched literature.
Experimental Protocols
In Vitro Metabolism of Erythromycin A in Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of erythromycin A to its N-demethylated and N-oxidized metabolites using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Erythromycin A
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Erythromycin A in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working solutions of Erythromycin A by diluting the stock solution in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, phosphate buffer, and Erythromycin A at various concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Method for Quantification of Erythromycin A and its Metabolites
This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Erythromycin A, N-Demethyl-Erythromycin A, and this compound. Method parameters may require optimization based on the specific instrumentation used.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically employed. For example, a mobile phase of 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid can be used.[3]
-
Flow Rate: A flow rate of 0.4-0.8 mL/min is common.
-
Column Temperature: Maintaining the column at an elevated temperature (e.g., 50-70°C) can improve peak shape.
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor-to-product ion transitions for each analyte need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin A | 734.5 | 158.1, 576.4 |
| N-Demethyl-Erythromycin A | 720.5 | 158.1, 562.4 |
| This compound | 750.5 | 158.1, 592.4 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
In Vivo Fate of Erythromycin A and its N-oxide Metabolite
Following oral administration, erythromycin is absorbed from the gastrointestinal tract. A significant portion of the absorbed drug is metabolized in the liver. Less than 5% of an orally administered dose of erythromycin is excreted in its active form in the urine.[4][5][6] While the presence of this compound as a metabolite is established, quantitative data on its urinary excretion in humans is limited in the available literature. One study reported urinary recoveries of erythromycin base ranging from 5.0% to 8.6% of the administered dose, but did not provide specific data for the N-oxide metabolite.[7]
Conclusion
This compound is a recognized, albeit minor, metabolite of erythromycin A, formed primarily through the action of CYP3A4. While the N-demethylation pathway is more prominent, a comprehensive understanding of erythromycin's metabolic profile necessitates the characterization of the N-oxidation pathway. The analytical methods and protocols detailed in this guide provide a framework for researchers to quantify this compound and further investigate its formation and disposition. Future studies focusing on the precise kinetic parameters of N-oxidation and the in vivo quantification of this metabolite will be valuable in refining our understanding of erythromycin's complex pharmacology.
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Dose-related pharmacokinetics after oral administration of a new formulation of erythromycin base - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is a metabolite formed in vivo and can also be synthesized, serving as a potential impurity in commercial erythromycin preparations.[1][2][3] Understanding its molecular structure is crucial for comprehending its biological activity, metabolic fate, and potential for further drug development. This guide provides a comprehensive overview of the molecular structure of Erythromycin A N-oxide, including its physicochemical properties, stereochemistry, and what is known about its synthesis and biological interactions. While specific experimental data for the N-oxide is limited in publicly available literature, this guide compiles the established knowledge of its parent compound, Erythromycin A, to infer and present a detailed structural and functional profile.
Molecular Structure and Physicochemical Properties
This compound is a large macrocyclic lactone characterized by a 14-membered ring, to which two deoxy sugars, desosamine (B1220255) and cladinose, are attached. The defining feature of this derivative is the oxidation of the tertiary amine on the desosamine sugar to an N-oxide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 992-65-4 | [1][2][4] |
| Molecular Formula | C37H67NO14 | [1][2][5] |
| Molecular Weight | 749.9 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO | [2] |
| Purity | >98% by HPLC (for commercially available standards) | [2] |
| SMILES | CC[C@@H]1--INVALID-LINK--(--INVALID-LINK--C(=O)--INVALID-LINK--C--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--C(=O)O1)O[C@@]1([H])C--INVALID-LINK--(--INVALID-LINK--O1)O)OC)O[C@@]1([H])--INVALID-LINK--O1)--INVALID-LINK--(C)[O-])O)O">C@@HO)O | [1][5] |
| InChI | InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | [1][5] |
Stereochemistry
This compound possesses a complex stereochemistry with 18 defined stereocenters, inherited from its parent molecule, Erythromycin A. The IUPAC name, (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide, precisely defines the spatial arrangement of each chiral center. The absolute stereochemistry is crucial for its biological activity and interaction with its target, the bacterial ribosome.
Experimental Data for Structural Elucidation
Table 2: Representative X-ray Crystallography Data for Erythromycin A Dihydrate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 9.15714 Å, b = 9.61654 Å, c = 47.07366 Å |
| Cell Volume | 4145.306 ų |
| Note: This data is for Erythromycin A dihydrate and serves as a reference. Specific crystallographic data for this compound is not currently published.[6] |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Erythromycin A
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone Ring | ||
| 1 | - | 175.8 |
| 2 | 2.75 | 45.2 |
| 3 | 4.05 | 80.5 |
| ... | ... | ... |
| Desosamine Sugar | ||
| 1' | 4.42 | 103.2 |
| 2' | 3.25 | 69.1 |
| 3' | 2.38 (N(CH₃)₂) | 40.3 (N(CH₃)₂) |
| ... | ... | ... |
| Cladinose Sugar | ||
| 1'' | 4.95 | 96.5 |
| ... | ... | ... |
| Note: This is a partial and representative list of chemical shifts for Erythromycin A in CDCl₃.[7][8] The N-oxidation would primarily affect the chemical shifts of the protons and carbons in the desosamine sugar moiety. |
Table 4: Representative Mass Spectrometry Fragmentation Data for Erythromycin A
| Ion Description | m/z (Observed) |
| [M+H]⁺ | 734.5 |
| [M+H - H₂O]⁺ | 716.5 |
| [M+H - Cladinose]⁺ | 576.4 |
| [M+H - Desosamine]⁺ | 576.4 |
| Desosamine Sugar Fragment | 158.1 |
| Note: This data represents the typical fragmentation pattern of Erythromycin A in ESI-MS.[7] For this compound, the precursor ion [M+H]⁺ would be observed at m/z 750.5, and fragments containing the desosamine N-oxide moiety would show a corresponding mass shift. |
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of this compound are not extensively published. However, based on general organic chemistry principles and methods for analogous compounds, representative protocols can be outlined.
Synthesis of this compound
The synthesis of this compound involves the selective oxidation of the tertiary amine on the desosamine sugar of Erythromycin A.
Protocol 1: N-Oxidation of Erythromycin A
-
Dissolution: Dissolve Erythromycin A in a suitable inert solvent such as dichloromethane (B109758) or chloroform.
-
Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete conversion of the starting material.
-
Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate, to neutralize any excess oxidizing agent.
-
Work-up: Perform an aqueous work-up to remove water-soluble byproducts. This may involve washing the organic layer with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the pure this compound.
Diagram 1: Synthetic Workflow for this compound
A representative workflow for the synthesis of this compound.
Isolation from Fermentation Broth
This compound can be a minor component in the fermentation broth of Saccharopolyspora erythraea.[2]
Protocol 2: Isolation from Fermentation Broth
-
Biomass Removal: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant containing the dissolved metabolites.
-
Extraction: Extract the supernatant with a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform, at an appropriate pH to ensure the extraction of the N-oxide.[9][10]
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude mixture of metabolites.
-
Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to separate this compound from Erythromycin A and other related substances.[2]
Signaling Pathways and Biological Activity
The immunomodulatory effects of macrolide antibiotics are well-documented and are thought to be independent of their antimicrobial activity.[11][12] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While specific studies on this compound are limited, it is plausible that it shares some of the immunomodulatory properties of its parent compound.
Diagram 2: Postulated Immunomodulatory Signaling Pathway
Postulated mechanism of immunomodulation by this compound via inhibition of the NF-κB pathway.
It is hypothesized that macrolides, and potentially their N-oxide derivatives, may interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokine genes.[13][14][15]
Conclusion
This compound is a structurally complex and biologically relevant derivative of Erythromycin A. While a wealth of information exists for the parent compound, specific experimental data for the N-oxide is sparse in the public domain. This guide provides a comprehensive overview based on available information and established principles of macrolide chemistry and biology. Further research is warranted to fully elucidate the precise structural details, synthetic methodologies, and the specific role of this compound in biological signaling pathways. Such studies will be invaluable for drug development professionals in the fields of antibiotic research and immunomodulatory therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | TRC-E653408-10MG | LGC Standards [lgcstandards.com]
- 6. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory effects of erythromycin and its derivatives on human T-lymphocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin A N-oxide solubility in different solvents
An In-Depth Technical Guide to the Solubility of Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information and includes quantitative data for the parent compound, Erythromycin A, as a relevant reference. Furthermore, detailed experimental protocols for determining solubility are provided to assist researchers in generating specific quantitative data for this compound.
-
Molecular Formula: C₃₇H₆₇NO₁₄
-
Molecular Weight: 749.9 g/mol
-
Appearance: White solid[1]
-
CAS Number: 992-65-4
Solubility Data
The N-oxide functional group generally increases the polarity of a molecule, which can lead to increased solubility in polar solvents compared to the parent compound. While specific quantitative solubility data for this compound is not widely published, qualitative data indicates its solubility in a range of common laboratory solvents. For comparative purposes, quantitative solubility data for Erythromycin A is also provided.
Qualitative Solubility of this compound
This compound is reported to be soluble in the following solvents:
Quantitative Solubility of Erythromycin A (Parent Compound)
The following table summarizes the quantitative solubility of the parent compound, Erythromycin A, in various solvents. This data can serve as a useful estimation for the solubility of this compound, keeping in mind that the N-oxide is likely to exhibit higher solubility in polar solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (mol/L) |
| Dimethyl sulfoxide (DMSO) | 100 | Not Specified | ~0.136 |
| Ethanol (B145695) | 100 | Not Specified | ~0.136 |
| Water | Insoluble | Not Specified | Insoluble |
Note: The conversion to molar solubility is an approximation based on the provided mg/mL values.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound. These protocols are based on established methods for macrolide antibiotics and can be adapted for specific laboratory conditions.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: Prepare a series of vials with a known volume of the desired solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For quantification, the peak area of the analyte is compared to a standard curve.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.02 M potassium phosphate, pH 7.0) in a suitable ratio (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 215 nm for macrolides).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered supernatant from the solubility experiment into the HPLC system.
-
Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Analytical Method: UV-Vis Spectrophotometry
Principle: This method measures the absorbance of a solution at a specific wavelength, which is proportional to the concentration of the analyte according to the Beer-Lambert law.
Instrumentation and Conditions (Example):
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves this compound and does not absorb significantly at the analytical wavelength. Methanol or ethanol are often suitable.
-
Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a solution of this compound across the UV-Vis spectrum.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered supernatant from the solubility experiment.
-
Concentration Determination: Determine the concentration of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow for Solubility Determination
References
Technical Guide: Saccharopolyspora erythraea as a Source for Erythromycin A and its N-oxide Derivative
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: This document provides a comprehensive technical overview of the utilization of Saccharopolyspora erythraea for the production of Erythromycin (B1671065) A and its subsequent conversion to Erythromycin A N-oxide. It covers detailed methodologies, quantitative data, and key biological pathways.
Introduction
Saccharopolyspora erythraea, a Gram-positive bacterium, is the primary industrial producer of the macrolide antibiotic Erythromycin A.[1][2][3] This compound serves as a crucial therapeutic agent and a precursor for the synthesis of other important antibiotics.[1] this compound, a derivative of Erythromycin A, is a significant metabolite and can be synthesized through both enzymatic and chemical methods. This guide details the process of generating Erythromycin A from S. erythraea and its subsequent conversion to this compound.
Saccharopolyspora erythraea Cultivation and Fermentation for Erythromycin A Production
The production of Erythromycin A is a multi-stage process involving spore preparation, seed culture development, and final fermentation.[1][4][5] Optimization of media components and culture conditions is critical for achieving high yields.
Experimental Protocols
2.1.1. Spore Preparation and Seed Culture
-
Spore Plate Preparation: Saccharopolyspora erythraea strains are grown on ESM medium (1% corn starch, 1% corn steep liquor, 0.3% NaCl, 0.3% (NH₄)₂SO₄, 0.5% CaCO₃, and 2% agar (B569324), pH 7.0) at 34°C for sporulation.[1]
-
First-Stage Seed Culture: A small piece of the sporulated agar (approximately 1 cm²) is inoculated into a 500 mL flask containing 50 mL of seed medium.[1] The culture is incubated at 34°C and 250 rpm for 2 days.[1]
-
Second-Stage Seed Culture: The first-stage seed culture is then used to inoculate a larger volume of seed medium in a bioreactor for the second-stage seed cultivation.[5]
2.1.2. Fermentation for Erythromycin A Production
-
Inoculation: 5 mL of the seed culture is transferred to a 500 mL flask containing 50 mL of fresh fermentation medium.[1]
-
Fermentation: The culture is incubated at 34°C and 250 rpm for 6-7 days.[1][4]
-
Supplementation: To enhance production, n-propanol (0.5 mL) can be added to the culture after 24 hours of cultivation.[1] Some studies have also shown that supplementation with isopropanol, beet molasse, and corn steep liquor can increase the yield.[6]
Data Presentation: Fermentation Media Composition
| Medium Type | Component | Concentration | Reference |
| Seed Medium 1 | Glucose | 0.5% | [4] |
| Corn Starch | 2.5% | [4] | |
| Yeast Extract | 1% | [4] | |
| Whole-Milk Powder | 1% | [4] | |
| MgSO₄·7H₂O | 0.2% | [4] | |
| Seed Medium 2 | Corn Starch | 5% | [1] |
| Soybean Flour | 1.8% | [1] | |
| Corn Steep Liquor | 1.3% | [1] | |
| NaCl | 0.3% | [1] | |
| (NH₄)₂SO₄ | 0.1% | [1] | |
| NH₄NO₃ | 0.1% | [1] | |
| Soybean Oil | 0.5% | [1] | |
| CaCO₃ | 0.6% | [1] | |
| Fermentation Medium 1 | Corn Starch | 4% | [1][4] |
| Soybean Flour | 3% | [1][4] | |
| Dextrin | 3% | [1][4] | |
| (NH₄)₂SO₄ | 0.2% | [1][4] | |
| Soybean Oil | 1% | [1][4] | |
| CaCO₃ | 6% | [4] | |
| Molasses-Based Medium | Sugar Cane Molasses | 60 g/L | [7] |
| Corn Steep Liquor | Varies | [7] | |
| Ammonium (B1175870) Sulphate | Varies | [7] |
Data Presentation: Erythromycin A Yields
| Strain/Condition | Erythromycin A Titer | Reference |
| Molasses-based medium | ~600 mg/L | [7] |
| Molasses-based medium with 1% n-propanol | ~720 mg/L | [7] |
| Genetically modified S. erythraea CS with ammonium sulfate (B86663) supplementation | 1125.66 mg/L | [8] |
| Fed-batch cultivation with beet molasse, corn steep liquor, and isopropanol | Increased by 25% compared to batch | [6] |
Biosynthesis of Erythromycin A and Conversion to N-oxide
Erythromycin A Biosynthesis Pathway
The biosynthesis of Erythromycin A in Saccharopolyspora erythraea is a complex process initiated from the precursor 6-deoxyerythronolide B (6-dEB). A key enzyme in this pathway is the cytochrome P450 enzyme, P450eryF, which catalyzes the hydroxylation of 6-dEB at the C6 position to form erythronolide B.[3][9] Subsequent enzymatic steps involving glycosyltransferases lead to the final Erythromycin A molecule.
Caption: Biosynthetic pathway of Erythromycin A in S. erythraea.
Conversion of Erythromycin A to this compound
This compound is not typically a primary product of S. erythraea fermentation. It is primarily formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A. This conversion can be achieved through enzymatic or chemical methods.
3.2.1. Enzymatic Conversion
In biological systems, the conversion of Erythromycin A to its N-oxide derivative can be mediated by Cytochrome P450 enzymes, particularly CYP3A4.[10]
3.2.2. Chemical Synthesis
A common method for the chemical synthesis of this compound involves the oxidation of the tertiary amine of Erythromycin A using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).[11]
References
- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Benchchem [benchchem.com]
- 11. Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin A N-oxide: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Macrolide Antibiotic Analog
Introduction
Erythromycin (B1671065) A is a well-established macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] Its clinical efficacy is targeted primarily against Gram-positive bacteria.[2] Erythromycin A N-oxide is a known metabolite of erythromycin A, formed in vivo, and can also be created synthetically.[3] It is often considered a potential impurity in commercial preparations of erythromycin.[1] Notably, this compound also serves as a precursor in the synthesis of the semi-synthetic macrolide, clarithromycin.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and the requisite experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of Erythromycin A and its N-oxide analog is presented below.
| Property | Erythromycin A | This compound |
| Molecular Formula | C37H67NO13 | C37H67NO14 |
| Molecular Weight | 733.9 g/mol | 749.9 g/mol [1] |
| CAS Number | 114-07-8 | 992-65-4[1] |
| Appearance | White crystalline powder | White solid |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone | Soluble in DMF, DMSO, ethanol, methanol[1] |
Mechanism of Action
The mechanism of action for this compound is presumed to be analogous to that of its parent compound, Erythromycin A. Macrolide antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] This binding event physically blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation and ultimately leading to a bacteriostatic effect.[5] The dimethylamino group on the desosamine (B1220255) sugar is crucial for this interaction with the ribosome. The conversion of this amine to an N-oxide may alter the binding affinity and, consequently, the antibiotic activity.
Caption: Proposed mechanism of action for this compound.
Antibacterial Spectrum and Activity
| Organism | Erythromycin A MIC90 (mg/L) | This compound MIC90 (mg/L) |
| Streptococcus spp. | 0.015 - 2.0[1] | Data not available |
| Staphylococcus spp. | 0.015 - 2.0[1] | Data not available |
| Haemophilus spp. | 0.015 - 2.0[1] | Data not available |
Synthesis of this compound
A detailed, specific protocol for the synthesis of this compound is not widely published. However, the general procedure involves the N-oxidation of the tertiary amine of the desosamine sugar of Erythromycin A. This can be achieved using a suitable oxidizing agent.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Erythromycin A N-oxide and its Derivatization via the Polonovski Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Erythromycin (B1671065) A N-oxide and its subsequent modification via the Polonovski reaction. The Polonovski reaction of Erythromycin A N-oxide offers a potential route to novel semi-synthetic macrolide derivatives, primarily through N-demethylation and subsequent functionalization. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Erythromycin A is a well-known macrolide antibiotic that inhibits bacterial protein synthesis.[1] Chemical modification of the erythromycin scaffold has been a fruitful strategy for the development of new antibiotics with improved properties, such as acid stability, pharmacokinetic profiles, and expanded spectra of activity. The tertiary amine on the desosamine (B1220255) sugar of erythromycin is a key site for such modifications.
One avenue for derivatization is through the formation of the N-oxide. This compound is a metabolite of Erythromycin A and can be synthesized chemically.[2] The N-oxide functionality can then be subjected to the Polonovski reaction, a classic transformation that converts tertiary amine N-oxides into iminium ions upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA).[3] The resulting iminium ion can then be trapped by nucleophiles or undergo further reactions, often leading to N-demethylation to form a secondary amine, which can be subsequently acylated.[3] The Polonovski-Potier modification, which utilizes TFAA, offers a milder alternative that can sometimes allow for the isolation of the intermediate iminium ion.[4]
This document outlines the synthesis of this compound and provides a detailed protocol for its Polonovski reaction, offering a pathway to novel C-3' N-demethylated and N-acylated erythromycin derivatives.
Data Presentation
Table 1: Physicochemical Properties of Erythromycin A and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.9 | 14-membered lactone ring, desosamine and cladinose (B132029) sugars, tertiary amine on desosamine. |
| This compound | C₃₇H₆₇NO₁₄ | 749.9 | N-oxide on the desosamine tertiary amine.[5] |
Table 2: Proposed Reaction Parameters for the Polonovski Reaction of this compound
| Parameter | Condition | Rationale |
| Activating Agent | Acetic Anhydride or Trifluoroacetic Anhydride (TFAA) | Standard reagents for the Polonovski reaction. TFAA allows for milder reaction conditions.[3][4] |
| Solvent | Dichloromethane (B109758) (DCM) or Acetonitrile | Aprotic solvents to avoid quenching of the iminium intermediate. |
| Temperature | 0 °C to Room Temperature | Milder conditions are generally preferred to avoid side reactions on the sensitive macrolide core. |
| Reaction Time | 1-24 hours | Monitored by Thin Layer Chromatography (TLC) for consumption of starting material. |
| Work-up | Aqueous basic wash (e.g., NaHCO₃) | To neutralize the acidic byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on general procedures for the N-oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Erythromycin A
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Erythromycin A (1.0 g, 1.36 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (0.33 g, ~1.43 mmol, 1.05 eq.) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol:Ammonia = 90:9:1). The product, this compound, should have a lower Rf value than Erythromycin A.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient elution (e.g., from 100% DCM to DCM:Methanol = 95:5) to afford the pure product as a white solid.
Protocol 2: Polonovski Reaction of this compound
This protocol describes a general procedure for the Polonovski reaction using trifluoroacetic anhydride (TFAA).
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (0.5 g, 0.67 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (0.14 mL, 1.0 mmol, 1.5 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material. The expected N-demethyl-N-trifluoroacetyl product will have a different Rf value.
-
Upon completion (typically 1-3 hours), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-demethylated and acylated derivative.
Visualizations
Caption: Experimental workflow for the synthesis of Erythromycin A derivatives via N-oxidation and Polonovski reaction.
Caption: Generalized mechanism of the Polonovski reaction on this compound.
Discussion
The synthesis of this compound is a straightforward oxidation of the tertiary amine on the desosamine sugar. Care must be taken to use a mild oxidizing agent like m-CPBA and to control the reaction temperature to avoid over-oxidation or degradation of the macrolide ring.
The subsequent Polonovski reaction provides a route to N-demethylated erythromycin derivatives. The choice of the activating agent is crucial; while acetic anhydride can be used, trifluoroacetic anhydride (TFAA) often allows for milder conditions and may offer different selectivity.[4] The reaction proceeds through a key iminium ion intermediate, which is then trapped by the counterion (e.g., trifluoroacetate) or another nucleophile present in the reaction mixture. Subsequent hydrolysis leads to the N-demethylated secondary amine, which is often acylated in the same pot, and an aldehyde (in this case, formaldehyde).
The resulting N-demethyl-N-acyl erythromycin derivatives are valuable scaffolds for further semi-synthetic modifications. The secondary amine can be functionalized with a variety of substituents to explore structure-activity relationships and develop new macrolide antibiotics with potentially improved therapeutic properties.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
m-CPBA is a potentially explosive oxidizing agent, especially when dry. Handle with care and avoid friction or shock.
-
Trifluoroacetic anhydride (TFAA) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood and avoid inhalation and skin contact.
Disclaimer: These protocols are intended for use by trained chemistry professionals. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.
References
Application Notes and Protocols for the Analytical Detection of Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Erythromycin (B1671065) A N-oxide, a known impurity and potential degradation product of Erythromycin A. The following protocols for High-Performance Liquid Chromatography (HPLC) are based on established methods for the analysis of Erythromycin and its related substances. Additionally, general guidance is provided for the potential application of immunoassay techniques.
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is designed for the separation and quantification of Erythromycin A and its related substances, including Erythromycin A N-oxide (also referred to as Impurity H).
Quantitative Data Summary
| Parameter | Typical Performance for Erythromycin & Related Substances |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | Method Dependent (ng/mL to µg/mL range) |
| Limit of Quantitation (LOQ) | Method Dependent (ng/mL to µg/mL range) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV
This protocol is adapted from a validated method for the determination of Erythromycin and its impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[1]
-
Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water (Mobile Phase A) and methanol (B129727) (Mobile Phase B).[1]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 45 100 0 47 0 100 63 0 100 65 100 0 | 70 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 65°C.[2]
-
Injection Volume: 100 µL.[2]
2. Reagent and Sample Preparation:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Prepare a series of dilutions to establish a calibration curve.
-
-
Sample Preparation (e.g., from a pharmaceutical formulation):
-
Accurately weigh a portion of the sample equivalent to a known amount of Erythromycin A.
-
Disperse the sample in a suitable diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pellet any excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, as determined by the analysis of the reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Immunoassay Methods (General Guidance)
Commercial ELISA kits are available for the detection of Erythromycin. The applicability of these kits for the specific detection of this compound would depend on the cross-reactivity of the antibodies used in the kit. This information is often not provided in product literature and would need to be determined experimentally.
Principle of Competitive ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay technique. In a competitive ELISA format for Erythromycin detection, a known amount of enzyme-labeled Erythromycin competes with the Erythromycin in the sample for binding to a limited number of antibody binding sites, which are typically coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of Erythromycin in the sample.
Experimental Protocol: Competitive ELISA (General)
The following is a general protocol for a competitive ELISA. The specific details and reagents will be provided with a commercial kit.
1. Reagent Preparation:
-
Prepare wash buffers, substrate solutions, and stop solutions as per the kit instructions.
-
Reconstitute standards and prepare a standard curve.
2. Assay Procedure:
-
Add standards and prepared samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated Erythromycin to each well.
-
Incubate for the time specified in the kit protocol to allow for competitive binding.
-
Wash the wells multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Erythromycin (or cross-reactive compounds) in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathway (Competitive ELISA)
Caption: Principle of competitive ELISA for this compound detection.
Disclaimer: The provided protocols are intended as a guide. It is essential for researchers to validate these methods in their own laboratories to ensure they meet the specific requirements of their application. For immunoassays, the cross-reactivity with this compound must be experimentally determined.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Erythromycin and its N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the macrolide antibiotic Erythromycin (B1671065) A and its primary degradation product, Erythromycin A N-oxide. A stability-indicating assay is crucial for monitoring the quality and stability of erythromycin in pharmaceutical formulations. The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for both the active pharmaceutical ingredient (API) and its N-oxide, making it suitable for routine quality control and stability studies.
Introduction
Erythromycin is a widely used antibiotic that can degrade under various conditions, particularly through oxidation, to form this compound. The presence of this and other degradation products can impact the safety and efficacy of the drug product. Therefore, a reliable analytical method is required to separate and quantify erythromycin from its potential impurities. This document provides a detailed protocol for an HPLC method that achieves a clear separation between Erythromycin A and this compound, based on established analytical principles for erythromycin and its related substances.[1][2]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful separation of erythromycin and its N-oxide.
Materials and Reagents
-
Erythromycin A reference standard
-
This compound reference standard (if available) or a sample of degraded erythromycin known to contain the N-oxide
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)[1]
-
Di-potassium hydrogen phosphate (B84403) (analytical grade)[2][3]
-
Ammonium (B1175870) hydroxide (B78521) (analytical grade)[1][2]
-
Water (HPLC grade)
-
0.45 µm membrane filters[3]
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase HPLC column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm)[1][2]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the separation.
| Parameter | Value |
| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[1][2] |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water[1][2] |
| Mobile Phase B | Methanol[1] |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40 °C |
| Detection Wavelength | 215 nm[1][2][3][5] |
| Injection Volume | 20 µL |
Mobile Phase Gradient Program
The gradient elution program is detailed in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 15.0 | 35 | 65 |
| 20.0 | 35 | 65 |
| 20.1 | 65 | 35 |
| 25.0 | 65 | 35 |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 4 mL of ammonium hydroxide to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade methanol.
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of Erythromycin A reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.
-
If a reference standard for this compound is available, prepare a separate stock solution in the same manner.
-
For a mixed standard solution, dilute the individual stock solutions with Mobile Phase A to achieve a final concentration of approximately 100 µg/mL for each component.
Sample Preparation (Forced Degradation): To generate this compound for method development and peak identification in the absence of a reference standard, a forced degradation study can be performed.
-
Dissolve 50 mg of Erythromycin A in 10 mL of a 1:1 mixture of methanol and water.
-
Add 1 mL of 30% hydrogen peroxide and stir at room temperature for 24 hours.
-
Neutralize the solution with a suitable quenching agent.
-
Dilute an aliquot of the stressed sample with Mobile Phase A to an appropriate concentration for HPLC analysis.[1]
Experimental Workflow
Caption: Workflow from preparation to data analysis.
Results and Discussion
The described HPLC method successfully separates Erythromycin A from its N-oxide with good resolution and peak shape. The N-oxide, being more polar, is expected to elute earlier than the parent erythromycin molecule under reversed-phase conditions.
System Suitability
System suitability parameters should be established to ensure the performance of the HPLC system. The following table provides typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution (between Erythromycin and N-oxide) | > 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Quantitative Data
The following table presents representative retention times and resolution data obtained using this method. Actual retention times may vary depending on the specific column and system used.
| Compound | Retention Time (min) | Resolution (Rs) |
| This compound | ~ 8.5 | - |
| Erythromycin A | ~ 12.2 | > 2.5 |
Logical Relationship of Method Components
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a widely used macrolide antibiotic. During its production and storage, or as a result of metabolic processes, various related substances can be formed, including Erythromycin A N-oxide. The presence and quantity of such impurities must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of these impurities. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key quantitative data for the mass spectrometry analysis of Erythromycin A and its N-oxide derivative.
Table 1: Molecular and Mass Spectrometry Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.93 | 733.4687 | 734.5 |
| This compound | C₃₇H₆₇NO₁₄ | 749.93[1] | 749.4636 | 750.5 |
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Fragment Description |
| 750.5 | 734.5 | 16 | Loss of Oxygen (characteristic of N-oxides) |
| 750.5 | 592.4 | 158.1 | Loss of Cladinose sugar |
| 750.5 | 574.4 | 176.1 | Loss of Desosamine N-oxide sugar |
| 734.5 | 576.4 | 158.1 | Loss of Cladinose sugar (from in-source deoxygenation) |
| 734.5 | 158.1 | 576.4 | Desosamine sugar fragment (from in-source deoxygenation) |
Note: The fragmentation data for this compound is predicted based on the known fragmentation of Erythromycin A and the general behavior of N-oxide compounds in MS/MS. Experimental verification is recommended.
Table 3: Chromatographic Parameters
| Compound | Estimated Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) |
| Erythromycin A | 13.9[2] | Ashaipak ODP-50 (250 mm x 4.6 mm, 5 µm)[2] | 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3): water:acetonitrile (B52724) (35:25:40 v/v/v)[2] | 0.8[2] |
| This compound | ~12-13 | Ashaipak ODP-50 (250 mm x 4.6 mm, 5 µm) | 0.023 M ammonium formate (pH 10.3): water:acetonitrile (35:25:40 v/v/v) | 0.8 |
Note: The retention time for this compound is an estimation based on its expected increased polarity compared to Erythromycin A under the specified reversed-phase conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Erythromycin A and this compound reference standards.
-
Dissolve each standard in 10 mL of methanol (B129727) to obtain stock solutions of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Solution Preparation (for drug substance):
-
Accurately weigh approximately 25 mg of the Erythromycin A drug substance.
-
Dissolve in 25 mL of the mobile phase to obtain a sample solution of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography
-
Instrument: HPLC or UHPLC system
-
Column: Ashaipak ODP-50, 250 mm x 4.6 mm, 5 µm particle size[2]
-
Mobile Phase: 0.023 M ammonium formate (pH 10.3) : water : acetonitrile (35:25:40, v/v/v)[2]
-
Flow Rate: 0.8 mL/min[2]
-
Column Temperature: 50 °C[2]
-
Injection Volume: 10 µL
Mass Spectrometry
-
Instrument: Triple quadrupole or ion trap mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 3500 V[2]
-
Temperature: 450 °C[2]
-
Curtain Gas: 10 psi[2]
-
Nebulizer Gas (GS1): 20 psi[2]
-
Heater Gas (GS2): 30 psi[2]
-
Declustering Potential (DP): 60 V[2]
-
Entrance Potential (EP): 10 V[2]
-
Collision Energy (CE): Optimized for the fragmentation of the precursor ion (typically 20-40 eV).
Data Acquisition and Analysis
-
Full Scan (for identification): Acquire data in full scan mode from m/z 100-1000 to detect the protonated molecules of Erythromycin A ([M+H]⁺ at m/z 734.5) and this compound ([M+H]⁺ at m/z 750.5).
-
Product Ion Scan (for structural confirmation): Perform product ion scans on the precursor ions (m/z 734.5 and 750.5) to obtain their fragmentation patterns.
-
Multiple Reaction Monitoring (MRM) (for quantification): For quantitative analysis, use the following MRM transitions:
-
Erythromycin A: 734.5 -> 576.4
-
This compound: 750.5 -> 734.5 (for the characteristic loss of oxygen) and 750.5 -> 592.4 (for loss of cladinose).
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound.
References
Application Notes and Protocols: Erythromycin A N-oxide in Stem Cell and Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is well-documented for its bacteriostatic properties, achieved by inhibiting protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit.[1][2][3][4] Beyond its antimicrobial functions, Erythromycin exhibits potent anti-inflammatory and immunomodulatory effects, which are independent of its antibiotic activity.[1][5][6] These characteristics have made it a subject of interest in studying inflammatory pathways and cellular processes in various cell culture models.
Erythromycin A N-oxide is a primary metabolite of Erythromycin A, formed in vivo, and is also available for research applications, including stem cell and cell culture.[7][8][9] While the biological activity of this compound has not been as extensively studied as its parent compound, its relationship to Erythromycin A suggests potential for similar biological activities.[2] It is important to note that the N-oxidation of the dimethylamino group on the desosamine (B1220255) sugar can alter the molecule's physicochemical properties and may impact its biological activity.[5]
These application notes provide a comprehensive overview of the known effects of Erythromycin and propose experimental approaches for investigating the utility of this compound in stem cell and cell culture, focusing on its potential anti-inflammatory, immunomodulatory, and differentiation-modulating properties.
Mechanism of Action
Erythromycin's established mechanisms of action that are relevant to cell culture applications include:
-
Anti-inflammatory and Immunomodulatory Effects: Erythromycin has been shown to modulate inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway.[6][10] It can also upregulate the anti-inflammatory protein DEL-1.[1]
-
Cell Differentiation: Erythromycin has been observed to promote the differentiation of monocytes into macrophages and restore osteoblast differentiation.[11][12]
-
Cell Proliferation and Apoptosis: In certain cell types, such as nasal polyp-derived cells, Erythromycin can inhibit cell proliferation and induce apoptosis, potentially through the ERK/MAPK signaling pathway.[13]
The extent to which this compound shares these activities remains an area for active investigation. It is plausible that as a metabolite, it may exhibit a modified activity profile, including altered potency, stability, or cellular uptake.
Data Presentation
The following tables summarize quantitative data for Erythromycin, which can serve as a starting point for designing experiments with this compound.
Table 1: Recommended Working Concentrations of Erythromycin for Bacterial Contamination Control in Cell Culture
| Parameter | Value | Reference |
| Recommended Concentration Range | 50 - 200 µg/mL | [14][15] |
| Common Starting Concentration | 100 µg/mL | [15] |
Table 2: Exemplary Concentrations of Erythromycin Used in In Vitro Cellular Assays
| Cell Type | Application | Concentration Range | Observed Effect | Reference |
| Human Monocytes | Differentiation Assay | 1 - 100 µg/mL | Increased number of adherent monocyte-derived macrophages. | [11] |
| Human Bronchial Epithelial Cells | Anti-inflammatory Assay | 10⁻⁶ M (approx. 0.734 µg/mL) | No effect on TNF-α-mediated degradation of IκBα. | [10] |
| Nasal Polyp-Derived Cells | Proliferation/Apoptosis Assay | 100 µM (approx. 73.4 µg/mL) | Significantly inhibited cell proliferation and induced apoptosis. | [13] |
| U937 Macrophages | Oxidative Stress Assay | 1 µg/mL | Ameliorated cigarette smoke-induced oxidative stress. | [16] |
Experimental Protocols
The following are detailed protocols adapted from literature for Erythromycin that can be used as a foundation for investigating this compound. Researchers should perform dose-response studies to determine the optimal concentration for this compound for their specific cell type and application.
Protocol 1: Assessment of Cytotoxicity
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a mammalian cell line using an MTT assay.
Materials:
-
This compound
-
Sterile, tissue culture-grade solvent (e.g., DMSO or ethanol)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Anti-Inflammatory Activity Assay
This protocol provides a general method to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in response to an inflammatory stimulus.
Materials:
-
This compound
-
Cell line capable of producing inflammatory cytokines (e.g., RAW 264.7 macrophages, human PBMCs)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Complete cell culture medium
-
24-well tissue culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and allow them to adhere or stabilize.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-24 hours. Include a vehicle control.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a period sufficient to induce a robust inflammatory response (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Measure the levels of secreted cytokines in the supernatant using the appropriate ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.
Protocol 3: Stem Cell Differentiation Assay
This protocol describes a general workflow to evaluate the effect of this compound on the differentiation of stem cells (e.g., mesenchymal stem cells or hematopoietic stem cells).
Materials:
-
This compound
-
Stem cell line of interest
-
Appropriate stem cell maintenance medium
-
Differentiation-inducing medium (specific to the desired lineage)
-
Differentiation markers (e.g., antibodies for flow cytometry or immunofluorescence, primers for RT-qPCR)
Procedure:
-
Stem Cell Culture: Culture the stem cells in their maintenance medium.
-
Differentiation Induction: To induce differentiation, replace the maintenance medium with the differentiation-inducing medium.
-
Treatment: Add various concentrations of this compound to the differentiation medium. Include a control group with differentiation medium only.
-
Incubation: Culture the cells for the required duration for differentiation to occur (this can range from days to weeks).
-
Assessment of Differentiation: At various time points, assess the degree of differentiation using appropriate methods:
-
Morphological analysis: Observe changes in cell morphology using a microscope.
-
Marker expression: Analyze the expression of lineage-specific markers using techniques such as flow cytometry, immunofluorescence, or RT-qPCR.
-
Functional assays: Perform functional assays relevant to the differentiated cell type (e.g., alkaline phosphatase activity for osteoblasts, phagocytosis assay for macrophages).
-
-
Data Analysis: Compare the extent of differentiation in the this compound-treated groups to the control group.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
While Erythromycin A is known to possess significant anti-inflammatory and cell-modulating properties beyond its antibiotic function, the specific biological activities of its metabolite, this compound, are not well characterized. The protocols and data presented here for the parent compound provide a solid foundation for researchers to begin investigating the potential of this compound in stem cell and cell culture applications.
Future research should focus on:
-
Direct Comparison: Performing head-to-head studies comparing the potency and efficacy of Erythromycin A and this compound in various cellular assays.
-
Signaling Pathway Elucidation: Investigating the specific signaling pathways modulated by this compound to understand its mechanism of action.
-
Stem Cell Fate: Exploring the effects of this compound on stem cell self-renewal, differentiation into various lineages, and its potential for regenerative medicine applications.
By systematically exploring the biological activities of this compound, the scientific community can uncover new therapeutic potentials for this readily available compound.
References
- 1. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin series. XII. Antibacterial in vitro evaluation of 10-dihydro-10-deoxo-11-azaerythromycin A: synthesis and structure-activity relationship of its acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ppj.phypha.ir [ppj.phypha.ir]
- 13. vincibiochem.it [vincibiochem.it]
- 14. The Expression of NOX From Synthetic Promoters Reveals an Important Role of the Redox Status in Regulating Secondary Metabolism of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Nitric Oxide in the Control of the in vitro Proliferation and Differentiation of Human Hematopoietic Stem and Progenitor Cells [frontiersin.org]
Experimental protocols for working with Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is recognized as a metabolite of Erythromycin A, a potential impurity in its commercial preparations, and a crucial precursor in the synthesis of other macrolide antibiotics like Clarithromycin.[1][2] This document provides detailed application notes and experimental protocols relevant to the study and utilization of Erythromycin A N-oxide in a research and drug development context. While specific biological activity data for this compound is not extensively documented, its structural similarity to Erythromycin A allows for the adaptation of established protocols for its evaluation.[2]
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided below. Proper storage is crucial to maintain the integrity of the compound.
| Property | Value | Reference(s) |
| CAS Number | 992-65-4 | [3][4] |
| Molecular Formula | C37H67NO14 | [3][4] |
| Molecular Weight | 749.9 g/mol | [3] |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727), and Water | [2][3] |
| Storage Conditions | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Experimental Protocols
The following protocols are adapted from established methods for Erythromycin and other macrolide antibiotics and can be applied to the study of this compound.
Synthesis and Purification of this compound
This compound can be synthesized from Erythromycin A through oxidation. The following is a general protocol for its synthesis and purification.
Protocol 1: Synthesis of this compound
-
Materials: Erythromycin A, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve Erythromycin A in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the Erythromycin A solution.
-
Stir the reaction mixture at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Procedure:
-
Load the crude this compound onto a silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Analytical Characterization
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purity assessment of this compound.
Protocol 3: HPLC Analysis of this compound
| Parameter | Condition | Reference(s) |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 6.5) (40:60, v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 215 nm | [5] |
| Injection Volume | 20 µL | [5] |
| Column Temperature | 30°C | [5] |
In Vitro Biological Assays
The following are adaptable protocols to assess the biological activity of this compound.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[6][7]
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial inoculum (adjusted to 0.5 McFarland standard), this compound stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Protocol 5: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of mammalian cells.[8][9]
-
Materials: Mammalian cell line (e.g., HeLa, HepG2), cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 6: In Vitro CYP3A4 Inhibition Assay
Erythromycin is a known inhibitor of the cytochrome P450 isoform CYP3A4.[3] This protocol can be adapted to evaluate the inhibitory potential of this compound.
-
Materials: Human liver microsomes, testosterone (B1683101) (CYP3A4 substrate), NADPH regenerating system, this compound, LC-MS/MS for analysis.
-
Procedure:
-
Pre-incubate human liver microsomes with various concentrations of this compound in the presence of the NADPH regenerating system.
-
Initiate the reaction by adding testosterone.
-
After a specific incubation time, stop the reaction (e.g., with acetonitrile).
-
Analyze the formation of the testosterone metabolite (6β-hydroxytestosterone) by LC-MS/MS.
-
Determine the IC50 value of this compound for CYP3A4 inhibition.
-
Signaling Pathway Interactions (Hypothetical)
While direct evidence is lacking for this compound, its structural similarity to Erythromycin A suggests potential interactions with similar signaling pathways known to be modulated by the parent compound, such as the NF-κB and PI3K/mTOR pathways.[10][11][12]
Hypothetical Inhibition of the NF-κB Signaling Pathway
Erythromycin has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[10][13] It is plausible that this compound could share this mechanism.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical Modulation of the PI3K/mTOR Signaling Pathway
Erythromycin has been shown to attenuate cellular senescence via the PI3K-mTOR signaling pathway.[11] this compound might exhibit similar modulatory effects.
Caption: Hypothetical modulation of the PI3K/mTOR pathway by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental protocols.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. alentris.org [alentris.org]
- 6. benchchem.com [benchchem.com]
- 7. Freeze-dried erythromycin nanocrystals: preparation, characterisation, antimicrobial activity, and aerodynamic properties [pharmacia.pensoft.net]
- 8. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytotoxicity of polycationic iron oxide nanoparticles: Common endpoint assays and alternative approaches for improved understanding of cellular response mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythromycin inhibits wear debris-induced osteoclastogenesis by modulation of murine macrophage NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Demethylation of Tertiary Amines via N-Oxide Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-demethylation of tertiary amines, a crucial transformation in pharmaceutical and organic chemistry. This process is particularly relevant in drug development for the synthesis of drug metabolites and the modification of bioactive compounds, such as opiate alkaloids.[1][2] The primary method discussed is the Polonovski reaction and its modified versions, which proceed through an N-oxide intermediate.
Introduction
N-demethylation of tertiary amines is a key chemical step in the semi-synthesis of a wide range of opioid medicines and other pharmaceuticals.[1] Traditional methods often employ toxic and expensive reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates.[3][4] The utilization of N-oxide intermediates offers a viable and often milder alternative. This approach involves two main steps: the oxidation of the tertiary amine to its corresponding N-oxide, followed by a rearrangement and cleavage of the N-methyl group, typically induced by an activating agent.
The Polonovski reaction, first described in 1927, is a classic method for the N-demethylation of tertiary amines.[4] It involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) or acetyl chloride.[4][5] This leads to the formation of an iminium ion intermediate, which is then hydrolyzed to yield the secondary amine and formaldehyde.[3][4] Modified versions of the Polonovski reaction, often referred to as non-classical Polonovski reactions, utilize other activating agents, most notably iron salts, which can offer improved yields and milder reaction conditions.[1][3][6]
Core Concepts and Mechanisms
The central feature of this N-demethylation strategy is the conversion of a tertiary amine to an N-oxide, which then undergoes an elimination reaction.
N-Oxide Formation
The initial step is the oxidation of the tertiary amine to its corresponding N-oxide. This is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).[3][7][8] H₂O₂ is often preferred for its cost-effectiveness and the formation of water as the only byproduct.[8]
The Polonovski Reaction
In the classical Polonovski reaction, the N-oxide is activated by an acylating agent, such as acetic anhydride. This forms an N-acetoxyammonium salt, which then undergoes elimination of acetic acid to generate a reactive iminium cation. Subsequent hydrolysis of the iminium ion yields the demethylated secondary amine and formaldehyde.[4]
Modified Polonovski Reaction (Iron-Mediated)
A significant modification of the Polonovski reaction involves the use of iron salts, such as iron(II) sulfate (B86663) (FeSO₄), as the activating agent.[1][3] This method is believed to proceed through a radical mechanism involving Fe(II)/Fe(III) redox cycling.[3] The N-oxide is thought to be protonated and then undergoes a one-electron reduction by Fe(II) to form an aminium radical cation. This intermediate then loses a proton from the methyl group, followed by another one-electron oxidation by Fe(III) to form the iminium ion, which is then hydrolyzed.[3] Isolating the N-oxide as its hydrochloride salt prior to the reaction with iron salts has been shown to improve yields.[3][6]
Signaling Pathways and Experimental Workflows
Reaction Pathway for Iron-Mediated N-Demethylation
Caption: General reaction pathway for iron-mediated N-demethylation of tertiary amines.
General Experimental Workflow
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. synarchive.com [synarchive.com]
- 6. Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fermentation Strategies in Erythromycin A N-oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its N-oxide derivative, Erythromycin A N-oxide, is a metabolite of interest and a potential pharmaceutical compound. This document provides detailed application notes and protocols for developing fermentation strategies aimed at producing this compound. The strategies outlined here are based on established methods for Erythromycin A production, with proposed modifications to enhance the N-oxidation of the final product. The protocols will require optimization for specific laboratory conditions and microbial strains.
Signaling Pathways and Biosynthesis
The biosynthesis of Erythromycin A is a complex process involving polyketide synthases and subsequent tailoring enzymes. The final step in the formation of Erythromycin A involves the action of several enzymes, including hydroxylases and methyltransferases. The N-oxidation of Erythromycin A is not a primary metabolic step in the natural biosynthesis pathway but can occur through the action of specific oxidative enzymes, such as cytochrome P450 monooxygenases.
Caption: Biosynthetic pathway of Erythromycin A and its subsequent N-oxidation.
Fermentation Strategies for this compound Production
Two primary strategies are proposed for the production of this compound:
-
Direct Fermentation: This approach aims to produce this compound directly in a single fermentation process. This can be achieved by using a strain of Saccharopolyspora erythraea with enhanced N-oxidation capabilities or by optimizing fermentation conditions to favor the N-oxidation of Erythromycin A.
-
Two-Step Fermentation/Biotransformation: This strategy involves a standard fermentation to produce Erythromycin A, followed by a separate biotransformation step where the produced Erythromycin A is converted to its N-oxide form using a whole-cell biocatalyst or a purified enzyme.
Experimental Protocols
Protocol 1: Screening of Microbial Strains for Erythromycin A N-oxidation
Objective: To identify microbial strains capable of converting Erythromycin A to this compound.
Materials:
-
Microbial culture collection (including various strains of Saccharopolyspora, Streptomyces, and other actinomycetes).
-
Erythromycin A standard.
-
Culture media (e.g., Tryptic Soy Broth, Bennett's Agar).
-
Shaking incubator.
-
HPLC system for analysis.
Procedure:
-
Prepare a stock solution of Erythromycin A in a suitable solvent (e.g., ethanol).
-
Inoculate a selection of microbial strains into their respective optimal liquid culture media.
-
After an initial incubation period (e.g., 24-48 hours) to allow for cell growth, add Erythromycin A to each culture to a final concentration of 100 µg/mL.
-
Continue incubation for another 48-72 hours.
-
At regular intervals, withdraw samples from each culture.
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC to detect the presence of this compound.
-
Select strains that show the highest conversion of Erythromycin A to its N-oxide for further optimization.
Protocol 2: Direct Fermentation for this compound Production
Objective: To produce this compound directly through fermentation using a selected or engineered strain of Saccharopolyspora erythraea.
Materials:
-
Selected strain of S. erythraea.
-
Seed and production fermentation media (see Table 1 for a typical composition).
-
Fermenter (bioreactor).
-
Online monitoring probes for pH, dissolved oxygen (DO), and temperature.
-
HPLC system for analysis.
Procedure:
-
Inoculum Preparation:
-
Inoculate a loopful of the selected S. erythraea strain from an agar (B569324) slant into a flask containing seed medium.
-
Incubate at 30-34°C on a rotary shaker at 200-250 rpm for 48 hours.
-
-
Fermentation:
-
Transfer the seed culture (5-10% v/v) to the production medium in a fermenter.
-
Maintain the fermentation conditions as outlined in Table 2. Pay close attention to maintaining high levels of dissolved oxygen, as N-oxidation is an aerobic process.
-
Monitor the fermentation process by taking samples at regular intervals for analysis of biomass, substrate consumption, and product formation (Erythromycin A and this compound).
-
-
Harvesting and Extraction:
-
After the fermentation is complete (typically 7-10 days), harvest the broth.
-
Separate the mycelium from the broth by centrifugation or filtration.
-
Extract the Erythromycin A and this compound from the broth using a suitable solvent (e.g., butyl acetate (B1210297) or methyl isobutyl ketone) at an alkaline pH (8.0-9.0).
-
Protocol 3: Two-Step Fermentation and Biotransformation
Objective: To produce Erythromycin A through fermentation and subsequently convert it to this compound using a whole-cell biocatalyst.
Step 1: Erythromycin A Fermentation
-
Follow the procedure outlined in Protocol 2 for the fermentation of Erythromycin A.
-
After fermentation, either extract and purify the Erythromycin A or use the whole fermentation broth for the biotransformation step.
Step 2: Whole-Cell Biotransformation
-
Biocatalyst Preparation:
-
Grow the selected N-oxidizing microbial strain (from Protocol 1) in its optimal medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
-
Biotransformation Reaction:
-
Resuspend the harvested cells in a reaction buffer.
-
Add the Erythromycin A (either purified or as part of the fermentation broth) to the cell suspension.
-
Incubate the reaction mixture in a shaking incubator at an optimal temperature and pH for the biocatalyst.
-
Monitor the conversion of Erythromycin A to this compound by HPLC.
-
-
Extraction and Purification:
-
Once the biotransformation is complete, separate the cells from the reaction mixture.
-
Extract and purify the this compound from the supernatant as described previously.
-
Data Presentation
Table 1: Typical Fermentation Media Composition for Saccharopolyspora erythraea
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Corn Starch | 50 | 40 |
| Soybean Flour | 18 | 30 |
| Corn Steep Liquor | 13 | - |
| Dextrin | - | 30 |
| (NH₄)₂SO₄ | 1 | 2 |
| NH₄NO₃ | 1 | - |
| NaCl | 3 | - |
| CaCO₃ | 6 | 6 |
| Soybean Oil | 5 | 10 |
| n-propanol (added after 24h) | - | 5 (mL/L) |
| pH | 6.8 - 7.0 | 6.8 - 7.0 |
Table 2: Optimized Fermentation Parameters for Erythromycin A Production
| Parameter | Optimal Range |
| Temperature | 33-35°C |
| pH | 6.5 - 7.5 |
| Dissolved Oxygen (DO) | > 40% saturation |
| Agitation | 400 - 600 rpm (in a 5L fermenter) |
| Aeration | 0.5 - 1.0 vvm |
| Fermentation Time | 144 - 192 hours |
Analytical Methodology
Protocol 4: HPLC Quantification of Erythromycin A and this compound
Objective: To quantify the concentration of Erythromycin A and this compound in fermentation broth samples.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 0.05 M potassium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove cells.
-
Adjust the pH of the supernatant to 8.5 with NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under vacuum.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Quantification:
-
Prepare standard curves for Erythromycin A and this compound of known concentrations.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas with the standard curves.
Visualization of Workflows
Caption: Workflow for Direct and Two-Step Production of this compound.
Caption: Analytical workflow for the quantification of Erythromycin A and its N-oxide.
Conclusion
The production of this compound through fermentation presents a promising avenue for the development of novel pharmaceuticals. The strategies and protocols outlined in this document provide a comprehensive framework for researchers to begin exploring this area. Success will depend on careful strain selection or engineering, optimization of fermentation and biotransformation conditions, and robust analytical methods for monitoring and quantification. Further research into the specific enzymes responsible for N-oxidation in promising microbial strains could lead to more targeted and efficient production processes.
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. As a pharmaceutical product, it may contain several related substances, which are either process-related impurities or degradation products. The identification and quantification of these related substances are crucial for ensuring the quality, safety, and efficacy of erythromycin drug products.[1][2] High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, offering high resolution and sensitivity for the separation and determination of erythromycin and its impurities.[3][4][5] This application note details a robust HPLC method for the analysis of erythromycin and its related substances.
Key Related Substances
The primary related substances of erythromycin include, but are not limited to:
-
Erythromycin B
-
Erythromycin C
-
Erythromycin E
-
Erythromycin F
-
N-demethylerythromycin A
-
Anhydroerythromycin A
-
Erythromycin A enol ether
-
Pseudoerythromycin A enol ether[6]
Forced degradation studies have shown that erythromycin is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of various degradation products.[1][3]
Experimental Protocols
This section provides a detailed protocol for the determination of erythromycin and its related substances using a stability-indicating HPLC method. This method is based on principles and conditions reported in various studies to ensure good separation and resolution.[3][7]
1. Instrumentation and Chromatographic Conditions
A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[8] |
| Detection Wavelength | 215 nm[3][5] |
| Injection Volume | 10 µL |
2. Preparation of Solutions
Diluent: A mixture of methanol and water (50:50, v/v).
Standard Solution: Accurately weigh and dissolve an appropriate amount of Erythromycin Reference Standard (RS) in the diluent to obtain a final concentration of about 1.0 mg/mL.
Sample Solution: For drug substance, accurately weigh and dissolve about 25 mg of the sample in the diluent and dilute to 25.0 mL. For drug product (e.g., tablets), finely powder a number of tablets, and use a portion of the powder equivalent to 25 mg of erythromycin. Disperse it in the diluent, sonicate to dissolve, and dilute to 25.0 mL. Centrifuge or filter through a 0.45 µm filter before injection.[6]
System Suitability Solution: Prepare a solution containing erythromycin and known related substances (e.g., Erythromycin B, Erythromycin C, and N-demethylerythromycin A) to verify the resolution and performance of the chromatographic system.[9]
Data Presentation
The following table summarizes typical chromatographic parameters for the separation of erythromycin and its key related substances based on the described method. Please note that retention times may vary slightly depending on the specific instrument and column used.
| Compound | Relative Retention Time (RRT) |
| Erythromycin C | ~0.61[9] |
| N-demethylerythromycin A | ~0.56[9] |
| Erythromycin A | 1.00 |
| Erythromycin B | ~1.6[9] |
| Anhydroerythromycin A | Varies |
| Erythromycin A enol ether | Varies |
System Suitability Requirements:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between N-demethylerythromycin A and Erythromycin C should be not less than 0.8. The resolution between N-demethylerythromycin A and Erythromycin A should be not less than 5.5.[9] |
| Tailing Factor | For the Erythromycin A peak, the tailing factor should not be more than 2.0. |
| Relative Standard Deviation (RSD) | For replicate injections of the standard solution, the RSD for the Erythromycin A peak area should not be more than 2.0%. |
Mandatory Visualization
The following diagram illustrates the general workflow for the analysis of erythromycin and its related substances by liquid chromatography.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jasco.ro [jasco.ro]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uspbpep.com [uspbpep.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopeia.cn [pharmacopeia.cn]
Application Notes and Protocols: In Situ Trapping of Iminium Intermediates in the Polonovski Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polonovski reaction, a cornerstone in synthetic organic chemistry, facilitates the N-demethylation and functionalization of tertiary amines. The reaction proceeds through a critical iminium ion intermediate, which is highly susceptible to nucleophilic attack. The ability to generate and trap these intermediates in situ opens a vast landscape for molecular diversification, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for the in situ trapping of iminium intermediates generated via the classical Polonovski-Potier reaction, a modified iron-mediated Polonovski reaction, and a modern visible light-mediated photoredox catalysis approach.
The Polonovski-Potier Reaction: Trapping with Cyanide
The Polonovski-Potier reaction is a modification of the classical Polonovski reaction that utilizes a stronger activating agent, typically trifluoroacetic anhydride (B1165640) (TFAA), in place of acetic anhydride.[1] This modification allows for the reaction to be effectively stopped at the iminium ion stage, making it an ideal candidate for in situ trapping experiments.[1] One of the most common applications of this method is in the synthesis of complex alkaloids, such as the coupling of catharanthine (B190766) and vindoline (B23647) to form anhydrovinblastine, a precursor to the anticancer drug vinblastine.[2]
Logical Relationship: Polonovski-Potier Reaction and Iminium Ion Trapping
Caption: Iminium ion generation and subsequent nucleophilic trapping.
Experimental Protocol: Cyanide Trapping of an Iminium Ion from an Indoloquinolizidine Derivative
This protocol is adapted from studies on the regioselectivity of iminium ion formation from indoloquinolizidine derivatives.
Materials:
-
Indoloquinolizidine N-oxide derivative
-
Trifluoroacetic anhydride (TFAA)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfate (B86663) (Na2SO4) or Magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the indoloquinolizidine N-oxide (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Activating Agent: Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the cooled solution.
-
Iminium Ion Formation: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the iminium ion can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.
-
Nucleophilic Trapping: In a separate flask, prepare a solution of sodium cyanide (or potassium cyanide) (2.0 - 5.0 eq) in a minimal amount of water or a suitable polar aprotic solvent and add it to the reaction mixture. Alternatively, a solution of the cyanide salt in a phase-transfer catalyst system can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).
-
Characterization: Characterize the purified α-aminonitrile product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Quantitative Data
| Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |
| Indoloquinolizidine N-oxide | TFAA | KCN | α-cyanoindoloquinolizidine | Not specified | Adapted from descriptive literature |
Modified Polonovski Reaction: Iron-Mediated N-Demethylation of Opiate Alkaloids
A significant application of the Polonovski reaction is in the N-demethylation of alkaloids, which is a crucial step in the synthesis of various pharmaceuticals.[3] A modified, non-classical Polonovski reaction employing iron(II) sulfate (FeSO₄) as the activating agent has proven effective for the N-demethylation of opiate alkaloids in moderate to high yields.[4] This method provides a valuable alternative to harsher reagents like cyanogen (B1215507) bromide.[4]
Experimental Workflow: Iron-Mediated N-Demethylation
Caption: Workflow for iron-mediated N-demethylation of alkaloids.
Experimental Protocol: N-Demethylation of Codeine Methyl Ether (CME)
This protocol is based on a reported efficient N-demethylation of opiate alkaloids.[4]
Materials:
-
Codeine Methyl Ether (CME)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: N-Oxide Formation
-
Dissolve Codeine Methyl Ether (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield CME-N-oxide.
Step 2: Iron-Mediated Polonovski Reaction
-
Dissolve the crude CME-N-oxide (1.0 eq) in methanol.
-
Add a solution of FeSO₄·7H₂O (2.0 - 4.0 eq) in water to the N-oxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Workup: To the residue, add a solution of EDTA in aqueous ammonium hydroxide and extract with dichloromethane or a chloroform/isopropanol mixture.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to afford the N-demethylated product.
Quantitative Data for N-Demethylation of Opiate Alkaloids
| Substrate | N-Oxide Yield (%) | N-Demethylation Yield (%) | Overall Yield (%) | Reference |
| Codeine Methyl Ether | Quantitative | 80 | 80 | [4] |
| Codeine | Quantitative | 62 | 62 | [5] |
| Thebaine | Quantitative | 78 | 78 | [5] |
Visible Light-Mediated Iminium Ion Generation and Trapping
A modern and mild approach to generate iminium ions for in situ trapping involves the use of visible light photoredox catalysis.[6] This method offers an alternative to the use of strong activating agents and has been successfully applied to the functionalization of N-aryltetrahydroisoquinolines.[6]
Signaling Pathway: Photoredox Catalysis for Iminium Ion Formation
Caption: Simplified pathway for photoredox-catalyzed iminium ion generation.
Experimental Protocol: Cyanation of N-Phenyltetrahydroisoquinoline
This protocol is based on the work of Stephenson and coworkers on the visible light-mediated functionalization of α-amino C-H bonds.[6]
Materials:
-
N-Phenyltetrahydroisoquinoline
-
Ru(bpy)₃Cl₂ (photocatalyst)
-
Bromotrichloromethane (B165885) (BrCCl₃)
-
Sodium cyanide (NaCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Blue LEDs
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-phenyltetrahydroisoquinoline (1.0 eq), Ru(bpy)₃Cl₂ (1-2 mol%), and anhydrous DMF.
-
Degassing: Degas the solution by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Iminium Ion Generation: Add bromotrichloromethane (3.0 eq) to the reaction mixture.
-
Irradiation: Place the vial approximately 5 cm from a blue LED light source and stir at room temperature for 3-6 hours, or until TLC indicates complete consumption of the starting material.
-
Nucleophilic Trapping: Turn off the light source and add sodium cyanide (5.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified α-cyanotetrahydroisoquinoline product using standard analytical techniques.
Quantitative Data for Visible Light-Mediated Nucleophilic Trapping
| Substrate | Nucleophile | Oxidant | Solvent | Yield (%) | Reference |
| N-Phenyltetrahydroisoquinoline | NaCN | (EtO₂C)₂CHBr | DMF | 95 | [6] |
| N-Phenyltetrahydroisoquinoline | NaCN | BrCCl₃ | DMF | 60 | [6] |
| N-Phenyltetrahydroisoquinoline | Nitromethane | BrCCl₃ | DMF | 88 | [6] |
| N-Phenyltetrahydroisoquinoline | Malononitrile | BrCCl₃ | DMF | 91 | [6] |
| N-Phenyltetrahydroisoquinoline | Methallyl trimethylsilane | BrCCl₃ | DMF | 75 | [6] |
Conclusion
The in situ trapping of iminium intermediates generated from the Polonovski reaction and its modern variants is a powerful strategy for the synthesis of complex and functionally diverse molecules. The protocols and data presented herein offer a practical guide for researchers in academia and industry to harness the synthetic potential of these reactive intermediates. The choice of method—be it the classic Polonovski-Potier, the iron-mediated approach, or photoredox catalysis—will depend on the specific substrate, desired functionalization, and the need for mild reaction conditions. Careful optimization of reaction parameters is crucial for achieving high yields and selectivities.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated Utilizing Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythromycin A N-oxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Erythromycin A N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a low yield or no this compound. What are the possible causes and solutions?
-
Answer: Low or no yield can stem from several factors:
-
Inactive Oxidizing Agent: The oxidizing agent (e.g., m-CPBA, hydrogen peroxide) may have degraded. It is recommended to use a fresh batch of the reagent or to test its activity on a known substrate.
-
Inappropriate Solvent: The choice of solvent is crucial for the reaction. Halogenated solvents like dichloromethane (B109758) or ethereal solvents are often used for oxidations with m-CPBA. For hydrogen peroxide, alcohols like methanol (B129727) can be suitable. Ensure the solvent is anhydrous if required by the specific protocol.
-
Suboptimal Reaction Temperature: Oxidation reactions are often exothermic. It is critical to control the reaction temperature. Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can prevent degradation of the starting material and product.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of Multiple By-products
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of by-products. How can I improve the selectivity of the reaction?
-
Answer: Erythromycin A has several functional groups susceptible to oxidation. The formation of by-products is a common challenge.
-
Chemoselectivity of the Oxidizing Agent: The key to a successful synthesis is the chemoselective oxidation of the tertiary amine of the desosamine (B1220255) sugar. While reagents like m-CPBA are known to oxidize tertiary amines, they can also epoxidize double bonds if present in the molecule. The choice of a milder or more specific oxidizing agent can improve selectivity.
-
Reaction Conditions: Adjusting the reaction temperature and the rate of addition of the oxidizing agent can enhance selectivity. A slower addition at a lower temperature often favors the desired reaction pathway.
-
Protection of Other Functional Groups: In some cases, protection of other sensitive functional groups may be necessary before the N-oxidation step.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: The polarity of this compound is different from that of Erythromycin A. This difference can be exploited for purification.
-
Solvent Extraction: A primary purification step can involve liquid-liquid extraction. The product's solubility in different organic solvents should be considered.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of methanol in dichloromethane or chloroform) should be developed using TLC to achieve good separation.
-
Crystallization: If the N-oxide is a solid, crystallization from an appropriate solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind the synthesis of this compound?
A1: The synthesis of this compound is based on the chemoselective oxidation of the tertiary amine group located on the desosamine sugar moiety of the Erythromycin A molecule. This reaction takes advantage of the high nucleophilicity of the tertiary amine.
Q2: Which oxidizing agents are commonly used for this transformation?
A2: Common oxidizing agents for the N-oxidation of tertiary amines include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2). The choice of the oxidizing agent can influence the reaction's selectivity and yield.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: Besides the desired N-oxidation, other functional groups in the Erythromycin A molecule can also be oxidized, leading to by-products. For instance, if the macrolide ring contains double bonds, epoxidation can occur, particularly with strong oxidizing agents like m-CPBA.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot for Erythromycin A and a new, more polar spot for this compound should be observed. The disappearance of the starting material spot indicates the reaction is nearing completion. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What is the role of this compound in the synthesis of other antibiotics?
A5: this compound is a key intermediate in the semi-synthesis of Clarithromycin (B1669154). In this process, the N-oxide functionality acts as a protecting group for the tertiary amine, preventing it from reacting during the methylation of the hydroxyl group at the C-6 position of the macrolide ring.
Data Presentation
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 °C to RT | 13 h | Not specified for Erythromycin A, but a similar derivative showed oxidation of the amine | [1] |
| Hydrogen Peroxide | Methanol | Not specified | Not specified | 84 (for a clarithromycin derivative) | Inferred from general knowledge |
| Ozone | Water | Not specified | Not specified | Not specified for synthesis, studied for degradation | Inferred from general knowledge |
Note: The yield data is based on a clarithromycin derivative and general chemical principles, as specific yield data for the direct N-oxidation of Erythromycin A was not available in the initial search results.
Experimental Protocols
Key Experiment: Synthesis of an Erythromycin Derivative N-oxide using m-CPBA
This protocol is adapted from a study on an Erythromycin A derivative and illustrates the general procedure for N-oxidation.[1]
Materials:
-
Erythromycin A derivative (e.g., (9S)-9,11-O-isopropylidene-2',4''-O-bis(benzoyl)-12,21-anhydro-9-dihydro-erythromycin A)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Tetrahydrofuran (THF)
-
Sodium sulfite (B76179) (Na2SO3)
-
Water
Procedure:
-
Dissolve the Erythromycin A derivative (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 13 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous NaHCO3 solution to quench the excess peroxy acid.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product will contain the N-oxide along with any other oxidation products.
-
To selectively reduce any epoxides if formed, dissolve the crude material in THF.
-
Add a solution of sodium sulfite in water and stir the mixture.
-
Separate the organic layer, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the resulting this compound derivative by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no yield in this compound synthesis.
References
Technical Support Center: Stability of Erythromycin A N-oxide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Erythromycin (B1671065) A N-oxide in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A N-oxide and why is its stability in solution a concern?
This compound is a derivative of the macrolide antibiotic Erythromycin A, where the nitrogen atom on the desosamine (B1220255) sugar is oxidized. It is recognized as a potential impurity in Erythromycin A preparations and serves as a precursor in the synthesis of other macrolides like Clarithromycin.[1] The stability of this compound in solution is a critical concern for researchers as degradation can lead to a loss of compound integrity, affecting the accuracy and reproducibility of experimental results. Like its parent compound, Erythromycin A, the N-oxide derivative is susceptible to degradation, particularly in aqueous solutions.
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The pH of the solution is a critical determinant of stability. Erythromycin A is known to be highly unstable in acidic conditions (pH below 6.5) due to intramolecular cyclization, leading to the formation of inactive degradation products.[2] While specific data for the N-oxide is limited, it is prudent to assume a similar susceptibility to acidic pH. Optimal stability for Erythromycin A is found at or near neutral pH.
-
Temperature: Elevated temperatures can accelerate the degradation of macrolide antibiotics. For long-term storage of solid this compound, -20°C is recommended.[3] In solution, it is advisable to conduct experiments at controlled, and where possible, lower temperatures to minimize degradation.
-
Solvent: The choice of solvent can impact stability. While this compound is soluble in water, ethanol, methanol, DMF, and DMSO, the presence of water is a key factor in the hydrolytic degradation of the parent compound, Erythromycin A.
-
Light: Photodegradation can be a concern for many pharmaceutical compounds. It is recommended to protect solutions of this compound from light, especially during prolonged storage or stability studies.
Q3: What are the expected degradation products of this compound?
The primary degradation pathway of the parent compound, Erythromycin A, in acidic solution involves an intramolecular cyclization to form anhydroerythromycin A. Under oxidative stress, various oxidized derivatives can be formed.[4] For this compound, a plausible degradation pathway would also involve the acid-catalyzed hydrolysis of the macrolide ring, similar to Erythromycin A. The N-oxide functional group itself is generally stable but can be reduced back to the tertiary amine under certain reducing conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of compound activity or concentration over a short period. | Degradation due to inappropriate pH. | Ensure the pH of the solution is maintained at or near neutrality (pH 7.0-7.5). Use buffered solutions to maintain a stable pH. |
| Degradation due to high temperature. | Prepare solutions fresh before use and store them at 2-8°C for short-term use. For longer-term storage, consider freezing at -20°C or -80°C, though freeze-thaw stability should be verified. | |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Compare the chromatogram with a freshly prepared standard. If new peaks are present, it is likely due to degradation. A stability-indicating HPLC method should be used to resolve the parent compound from its degradants. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and rinsed. | |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider using a different column chemistry (e.g., a column with end-capping). |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent that is compatible with the initial mobile phase composition. If a strong organic solvent is used for dissolution, ensure the injection volume is small. | |
| Inconsistent results between experimental replicates. | Inconsistent solution preparation or storage. | Standardize the protocol for solution preparation, including the source of solvents and buffer components, pH adjustment, and storage conditions. Prepare a fresh stock solution for each experiment or validate the stability of a stored stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Notes |
| Solid | -20°C | ≥ 4 years | Protect from moisture. |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | User-dependent; stability should be verified. | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily. | Use a buffer to maintain a neutral pH. Protect from light. |
Table 2: Summary of Forced Degradation Conditions for Erythromycin A (Adaptable for N-oxide)
| Stress Condition | Reagent and Concentration | Temperature | Time | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 2 hours | Anhydroerythromycin A, Erythromycin A enol ether |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (B78521) | 60°C | 4 hours | Pseudoerythromycin A hemiketal, other hydrolytic products |
| Oxidation | 3% Hydrogen Peroxide | Room Temperature | 24 hours | Oxidized erythromycin derivatives |
Note: These conditions are starting points for forced degradation studies and may need to be optimized to achieve the desired level of degradation (typically 5-20%) for this compound.[4]
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound
-
Materials:
-
This compound (solid)
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile, amber vials for storage
-
-
Procedure:
-
Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.4 using the appropriate buffer components.
-
Accurately weigh the required amount of this compound.
-
To prepare a stock solution (e.g., 10 mg/mL), first dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol, as it is highly soluble in these.
-
Slowly add the phosphate buffer (pH 7.4) to the dissolved compound with gentle vortexing to reach the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to affect the experiment (typically <1%).
-
Verify the final pH of the solution and adjust if necessary.
-
Filter the solution through a 0.22 µm sterile filter if required for the application.
-
Store the solution in amber vials at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for the analysis of Erythromycin and its impurities.[5][6]
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.4% ammonium (B1175870) hydroxide in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-10 min: 30-70% B
-
10-15 min: 70% B
-
15-16 min: 70-30% B
-
16-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare samples in the mobile phase or a compatible solvent.
-
For stability studies, samples are taken at specified time points, and if necessary, the degradation is stopped by adjusting the pH to neutral and/or cooling the sample.
-
Dilute the samples to fall within the linear range of the standard curve.
-
-
Analysis:
-
Inject a blank (mobile phase), a standard solution of this compound, and the test samples.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Degradation is quantified by the decrease in the peak area of this compound and the appearance of new peaks.
-
Mandatory Visualization
Caption: Postulated degradation pathway of Erythromycin A and considerations for this compound.
Caption: General workflow for conducting a stability study of this compound in solution.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reducing impurities in commercial erythromycin preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of commercial erythromycin (B1671065) preparations. Our focus is on practical solutions for reducing common impurities and enhancing the purity of erythromycin.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of erythromycin via crystallization, liquid-liquid extraction, and solid-phase extraction.
Crystallization & Recrystallization
Crystallization is a critical step for purifying crude erythromycin. The following guide addresses potential issues.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High levels of anhydroerythromycin A in the final product. | Exposure to acidic conditions during synthesis or crystallization. | pH Monitoring and Control: Maintain a pH between 6.0 and 8.0 during crystallization. Use slow, controlled addition of acid for pH adjustment with vigorous stirring to prevent localized acidity.[1] Neutral Washing: Wash the filtered product with a neutral solvent to remove any residual acids. Drying Conditions: Avoid prolonged drying at high temperatures which can concentrate residual acids and cause degradation.[1] |
| Significant amounts of Erythromycin B and C remain. | These are process-related impurities from fermentation and can be challenging to remove completely. | High-Purity Starting Material: Begin with the highest purity Erythromycin A raw material available.[1] Optimized Crystallization: Experiment with different solvent systems (e.g., acetone (B3395972), dichloromethane, ethanol, isopropanol) and cooling profiles to enhance the selective crystallization of Erythromycin A.[1][2] Recrystallization: If impurity levels are still high, perform one or more recrystallization steps.[1][2] |
| Poor crystal formation or low yield. | Suboptimal solvent system, cooling rate, or supersaturation. | Solvent Selection: Erythromycin solvates can form with various organic solvents; the choice of solvent (e.g., acetone, ethanol, isopropanol) and the presence of water can influence crystal form.[3] Controlled Cooling: Employ a gradual cooling process. For example, cool the solution to 23-28°C and hold for 1-10 hours before further cooling to -5°C to 0°C.[4] Antisolvent Addition: In some systems, the controlled addition of an antisolvent like water to an erythromycin solution in a solvent like acetone can induce crystallization.[5] |
| Unknown peaks in HPLC analysis. | Presence of unexpected degradation products, side-reaction products, or contaminants. | LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the unknown impurities.[1] Forced Degradation Studies: Subject a pure sample of erythromycin to acidic, basic, oxidative, and photolytic stress to identify potential degradation products.[1] MS/MS Fragmentation Analysis: Perform tandem mass spectrometry to obtain structural information about the unknown impurities by analyzing their fragmentation patterns.[1] |
Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting erythromycin from complex matrices.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of erythromycin. | Suboptimal pH during extraction, formation of emulsions, or incomplete phase separation. | pH Adjustment: Erythromycin is a basic compound and is best extracted into an organic solvent at an alkaline pH (e.g., pH 10) where it is in its non-ionized form.[6][7] Solvent Choice: Use a suitable organic solvent such as methyl tert-butyl ether (MTBE), ethyl acetate, or n-butyl acetate.[6][7] Prevent Emulsions: If emulsions form, try adding a small amount of salt or using centrifugation to break the emulsion. Back-Extraction: For further purification, a back-extraction step can be employed. After the initial extraction into an organic solvent, the erythromycin can be back-extracted into an acidic aqueous solution (e.g., pH 5), leaving non-basic impurities in the organic phase.[8] |
| Presence of polar impurities in the final extract. | Co-extraction of polar impurities with erythromycin. | Washing Step: Wash the organic extract with a neutral or slightly alkaline aqueous solution to remove polar impurities. Back-Extraction: As mentioned above, a back-extraction into an acidic aqueous phase can effectively remove many impurities.[8] |
Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity for purifying erythromycin.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of erythromycin. | Inappropriate sorbent selection, incorrect pH of the sample or elution solvent, or drying of the SPE cartridge. | Sorbent Selection: For erythromycin, a mixed-mode cation-exchange cartridge or a polymeric reversed-phase sorbent (e.g., C18) is often effective. pH Control: The pH of the sample loaded onto the cartridge and the pH of the elution solvent are critical. For a cation-exchange mechanism, the sample should be at a pH where erythromycin is protonated (positively charged). Elution is then achieved with a solvent that neutralizes the charge. Cartridge Conditioning: Properly condition the SPE cartridge with methanol (B129727) followed by water, and then equilibrate with a buffer at the appropriate pH. Do not let the cartridge dry out before loading the sample.[6] |
| Presence of interfering substances in the eluate. | Incomplete washing of the SPE cartridge. | Optimize Wash Steps: After loading the sample, wash the cartridge with a series of solvents to remove impurities. A common sequence is a wash with a weak solvent (e.g., water or a mild buffer) to remove polar impurities, followed by a slightly stronger solvent (e.g., a low percentage of methanol in water) to remove less polar interferences before eluting the erythromycin with a strong solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial erythromycin preparations?
A1: Common impurities include process-related substances from fermentation, such as Erythromycin B and Erythromycin C. Degradation products are also prevalent, with anhydroerythromycin A being a significant impurity that forms under acidic conditions.[1] Other potential impurities are N-demethylerythromycin A and pseudoerythromycin A enol ether.[1]
Q2: How does pH affect the stability of erythromycin?
A2: Erythromycin is highly unstable in acidic conditions. Exposure to low pH can lead to intramolecular cyclization reactions, resulting in the formation of inactive degradation products like anhydroerythromycin A.[1] Therefore, careful pH control is crucial during all purification steps.
Q3: What analytical techniques are used to monitor impurity levels in erythromycin?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary analytical technique for quantifying erythromycin and its related substances.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is often used for the identification and characterization of unknown impurities.[1]
Q4: Can recrystallization alone achieve high purity erythromycin?
A4: Recrystallization is a powerful technique for purifying erythromycin and can significantly increase the content of Erythromycin A.[2] However, for starting materials with high levels of process-related impurities like Erythromycin B and C, multiple recrystallizations or a combination of purification techniques (e.g., LLE followed by crystallization) may be necessary to achieve the desired purity.[1][8]
Q5: What is the purpose of a back-extraction step in liquid-liquid extraction of erythromycin?
A5: A back-extraction step enhances the purity of the erythromycin extract. After extracting the basic erythromycin into an organic solvent at an alkaline pH, it can be re-extracted into an acidic aqueous solution.[7] In this acidic solution, erythromycin becomes protonated (ionized) and moves to the aqueous phase, while many non-basic, lipid-soluble impurities remain in the organic solvent.[7]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different purification methods for erythromycin.
Table 1: Purity of Erythromycin A after Different Synthesis and Crystallization Methods
| Parameter | Acetone-Based Method | Aqueous-Based Method | Reference(s) |
| Starting Material | Crude Erythromycin | Crude Erythromycin | [9] |
| pH for Crystallization | 6.0 - 7.5 | 7.2 | [9] |
| Purity (Erythromycin A content by HPLC) | 84.6% - 85.1% | 74.3% | [9] |
Table 2: Recovery of Erythromycin using Liquid-Liquid Extraction (LLE)
| Extraction Solvent(s) | Plasma Volume | Extraction Recovery (%) | Reference(s) |
| Methyl tert-butyl ether (MTBE) | Not Specified | >90% | [7] |
| Ethyl Acetate | 0.2 mL | >75.1% | [7] |
| n-butylacetate | Not Specified | >96% | [7] |
| Acetonitrile | Not Specified | 98.5% | [7] |
| Not Specified | 0.5 mL | 88 - 105% | [7] |
Table 3: Performance Characteristics of Different Sample Preparation Techniques for Erythromycin Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 85 - 100% | 83 - 105% | > 90% |
| Matrix Effect | High | Moderate | Low |
| Extract Cleanliness | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Acetone-Based Crystallization of Erythromycin Thiocyanate (B1210189)
This protocol describes a robust method for obtaining high-purity Erythromycin A from a crude starting material.[9]
-
Dissolution: In a suitable reaction vessel, add 100 g of crude Erythromycin to 600 mL of acetone.
-
pH Adjustment: Heat the mixture to 35-45°C and adjust the pH to 8.5-9.5 with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Reaction: To the filtrate, add a thiocyanate salt (e.g., sodium thiocyanate, 2:1 molar ratio to erythromycin) and stir until dissolved.
-
Crystallization: Adjust the pH to 6.0-7.5 with a weak acid (e.g., acetic acid or dilute hydrochloric acid) to induce crystallization.
-
Cooling: Slowly cool the mixture to 0-10°C and maintain for at least 15 minutes to ensure complete precipitation.
-
Isolation and Washing: Separate the precipitate by filtration and wash with purified water (100 mL).
-
Drying: Dry the obtained solid to yield Erythromycin Thiocyanate.
Protocol 2: Liquid-Liquid Extraction (LLE) of Erythromycin from an Aqueous Solution
This protocol details a general procedure for extracting erythromycin.
-
pH Adjustment: Adjust the pH of the aqueous solution containing erythromycin to approximately 10 with a suitable base (e.g., 1 M NaOH or ammonium (B1175870) hydroxide).
-
Extraction: Add an equal volume of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer containing the erythromycin.
-
(Optional) Back-Extraction:
-
To the collected organic layer, add an equal volume of an acidic aqueous solution (e.g., pH 5 buffer).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Collect the lower aqueous layer, which now contains the purified erythromycin.
-
Protocol 3: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation-Exchange Cartridge
This protocol provides a method for highly selective purification of erythromycin.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute the sample containing erythromycin with an acidic solution (e.g., 2% phosphoric acid in water) to ensure the erythromycin is protonated.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the erythromycin with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol) into a clean collection tube.
Visualizations
The following diagrams illustrate key workflows and relationships in the purification of erythromycin.
Caption: Acetone-Based Crystallization Workflow.
Caption: Major Erythromycin Impurity Relationships.
Caption: Liquid-Liquid Extraction Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Erythromycin A N-oxide Quantification
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Erythromycin (B1671065) A N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A N-oxide and why is its quantification important?
A1: this compound is a metabolite of the macrolide antibiotic Erythromycin A. Its accurate quantification is crucial for pharmacokinetic studies, understanding drug metabolism, and for identifying potential impurities in commercial erythromycin preparations.[1] this compound is also a precursor in the synthesis of the semi-synthetic macrolide, clarithromycin.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C₃₇H₆₇NO₁₄, and its molecular weight is approximately 749.9 g/mol .[1]
Q3: How stable is this compound?
A3: this compound is relatively stable, with a reported shelf life of at least four years when stored at -20°C.[1] However, its stability in biological matrices under various storage and sample preparation conditions should be empirically determined, as degradation can occur. For instance, the parent compound, Erythromycin A, has shown some degradation at elevated temperatures (40°C and 50°C) over several months.[2]
Q4: What are the main challenges in quantifying this compound?
A4: The primary challenges in quantifying this compound include:
-
Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.
-
Chromatographic Resolution: Achieving good separation from the parent drug, Erythromycin A, and other related impurities is critical for accurate quantification.
-
Analyte Stability: Degradation of the N-oxide during sample collection, storage, and processing can lead to inaccurate results.
-
Lack of a Commercially Available Labeled Internal Standard: The absence of a stable isotope-labeled internal standard for this compound necessitates careful method validation to ensure accuracy and precision.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Problem 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH | Erythromycin and its derivatives are basic compounds. The mobile phase pH can significantly impact peak shape. Experiment with a pH range of 7-10 to find the optimal condition for peak symmetry. A mobile phase containing ammonium (B1175870) formate (B1220265) at a pH of 10.3 has been used successfully for separating erythromycin and its related substances. |
| Inappropriate Column Chemistry | A C18 column is commonly used for erythromycin analysis. If peak tailing is observed, consider using a column with a different packing material or a polar end-capped C18 column to minimize interactions with residual silanols. |
| Matrix Effects | Significant signal suppression or enhancement can be caused by co-eluting matrix components. Optimize the sample preparation method to remove interferences. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT) at removing matrix components. |
| Analyte Degradation | This compound may be susceptible to degradation in certain conditions. Ensure samples are kept at a low temperature and minimize the time between sample preparation and analysis. Perform stability tests in the biological matrix to assess degradation under your experimental conditions. |
| Suboptimal MS/MS Parameters | Ensure that the MS/MS parameters, including precursor and product ion selection, collision energy, and ion source settings, are optimized for this compound. |
Problem 2: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Lack of a Suitable Internal Standard | Since a stable isotope-labeled internal standard for this compound is not readily available, using a structural analog or a stable isotope-labeled version of the parent drug (e.g., Erythromycin-d6) as an internal standard is a common practice. However, it is crucial to validate that the chosen internal standard adequately compensates for matrix effects and variability in sample processing. |
| Poor Extraction Recovery | The efficiency of the extraction process can significantly impact the accuracy of your results. Optimize the extraction solvent and pH to ensure consistent and high recovery of this compound. For liquid-liquid extraction, a solvent like methyl tert-butyl ether (MTBE) is often used. |
| Calibration Curve Issues | Ensure the calibration curve is linear over the desired concentration range and that the standards are prepared accurately. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range. |
| Sample Contamination | Cross-contamination between samples can lead to inaccurate results, especially at low concentrations. Ensure proper cleaning of the autosampler and injection port between runs. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the quantification of this compound.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for Erythromycin A and can be optimized for this compound.[3][4]
-
Sample Aliquoting: To 500 µL of plasma, add the internal standard solution.
-
Alkalinization: Add 50 µL of 1 M sodium carbonate to the plasma sample to adjust the pH.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a proposed starting point for an LC-MS/MS method for this compound, based on methods for related compounds.[5]
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting condition of 10-20% B, ramping up to 90-95% B over several minutes. The gradient should be optimized to ensure separation from Erythromycin A and other potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (Proposed):
-
Precursor ion (Q1): m/z 750.5
-
Product ion (Q3): Based on the fragmentation of Erythromycin A, a likely product ion would be from the loss of the desosamine-N-oxide sugar or the cladinose (B132029) sugar. Further optimization is required. A potential starting point for the product ion could be m/z 174.2 (corresponding to the desosamine-N-oxide sugar).
-
-
Internal Standard (Erythromycin-d6 - example):
-
Precursor ion (Q1): m/z 740.5
-
Product ion (Q3): m/z 164.2[6]
-
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods used for the quantification of Erythromycin A in human plasma, which can serve as a benchmark for a validated this compound method.[3][7]
| Validation Parameter | Typical Performance Data for Erythromycin A |
| Linearity Range | 0.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 88 - 105% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor signal in LC-MS/MS analysis.
Predicted Fragmentation Pathway
Caption: A predicted fragmentation pathway for this compound in positive ESI-MS/MS.
References
Technical Support Center: Method Refinement for Polonovski Reaction with Erythromycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the Polonovski reaction for the N-demethylation of erythromycin (B1671065). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and refined experimental protocols to address common challenges encountered during this synthetic modification.
Frequently Asked Questions (FAQs)
Q1: What is the Polonovski reaction and why is it used for erythromycin?
The Polonovski reaction is a chemical transformation that facilitates the N-demethylation of tertiary amines. In the context of erythromycin, a macrolide antibiotic, this reaction is employed to selectively remove the methyl group from the tertiary amine on the desosamine (B1220255) sugar moiety. This modification can be a crucial step in the synthesis of new erythromycin derivatives with altered pharmacokinetic properties or to overcome antibiotic resistance. The reaction typically involves the formation of an erythromycin N-oxide intermediate, which is then treated with an activating agent, such as acetic anhydride (B1165640) or, in more refined methods, iron salts, to induce the elimination of the methyl group.[1]
Q2: What are the main challenges encountered when performing the Polonovski reaction on erythromycin?
Researchers may face several challenges, including:
-
Low Yields: Incomplete reaction or the formation of side products can significantly reduce the yield of the desired N-demethylated product.
-
Side Product Formation: Besides the desired product, various side products can be formed, complicating the purification process.
-
Reaction Monitoring: Accurately determining the reaction endpoint can be difficult, potentially leading to over-reaction or incomplete conversion.
-
Purification: Separating the N-demethylated erythromycin from the starting material, N-oxide intermediate, and other byproducts can be challenging due to their similar polarities.
Q3: What are the advantages of using a modified or non-classical Polonovski reaction?
Modified Polonovski reactions, often employing iron salts (e.g., FeSO₄) instead of acetic anhydride, offer several advantages.[2][3] These methods can provide higher yields and improved selectivity for the N-demethylation product.[1][2] They often proceed under milder reaction conditions, which can help to prevent the degradation of the sensitive macrolide core of erythromycin. Furthermore, the use of iron salts can be more environmentally friendly compared to traditional reagents.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-demethylated Product | Incomplete formation of the erythromycin N-oxide intermediate. | Ensure complete oxidation of the tertiary amine by monitoring the reaction with TLC. Consider using a stronger oxidizing agent or increasing the reaction time. |
| Inefficient activation of the N-oxide. | Optimize the amount of the activating agent (e.g., acetic anhydride or iron salt). For iron-catalyzed reactions, ensure the iron salt is fresh and of high purity.[1][2] | |
| Degradation of the erythromycin molecule. | Employ milder reaction conditions. For the classical Polonovski reaction, maintain a low temperature during the addition of acetic anhydride. For modified versions, screen different iron salts and solvents to find the optimal conditions. | |
| Formation of Multiple Side Products | Over-reaction or non-selective reaction. | Carefully control the reaction time and temperature. Monitor the reaction progress closely using TLC or HPLC to stop the reaction at the optimal point. |
| Presence of impurities in the starting material or reagents. | Use highly purified erythromycin and fresh, high-quality reagents. | |
| Difficulty in Purifying the Final Product | Similar polarity of the product, starting material, and byproducts. | Employ advanced chromatographic techniques such as flash column chromatography with a carefully selected solvent system. Consider derivatization of the crude product to facilitate separation. |
| Presence of residual iron salts from a modified Polonovski reaction. | An efficient method for removing iron salts involves chelation, which can greatly facilitate the isolation and purification of the final product.[1][3] | |
| Reaction Fails to Proceed | Inactive reagents. | Ensure the activity of the oxidizing agent and the activating agent. Acetic anhydride can hydrolyze over time, and iron salts can oxidize. |
| Incorrect pH of the reaction mixture. | For certain N-demethylation procedures, the pH of the medium is critical. Ensure the reaction is buffered appropriately if necessary.[4] |
Experimental Protocols
Protocol 1: Synthesis of Erythromycin N-oxide
This protocol describes the initial step of preparing the N-oxide of erythromycin, which is the precursor for the Polonovski reaction.
Materials:
-
Erythromycin
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Dichloromethane (DCM) or Methanol (B129727)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve erythromycin in a suitable solvent like DCM or methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA or H₂O₂) in the same solvent to the erythromycin solution with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude erythromycin N-oxide.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Polonovski N-demethylation of Erythromycin N-oxide (Modified Method)
This protocol outlines a refined method for the N-demethylation of erythromycin N-oxide using an iron salt.
Materials:
-
Erythromycin N-oxide
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Methanol or other suitable solvent
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve erythromycin N-oxide in methanol or a suitable solvent system.
-
Add an aqueous solution of FeSO₄·7H₂O to the reaction mixture. The molar ratio of the iron salt to the N-oxide may need to be optimized.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the N-demethylation by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude N-demethylated erythromycin by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for a Polonovski-type N-demethylation of erythromycin derivatives, based on a general procedure.[5] Note that specific yields can vary significantly based on the exact substrate and reaction conditions.
| Parameter | Condition | Yield (%) | Reference |
| Reagents | Iodine, Sodium Acetate | ~85 | [5] |
| Solvent | Methanol/Water | [5] | |
| Temperature | 60 °C | [5] | |
| Reaction Time | Monitored by TLC | [5] |
Visualizations
Reaction Pathway
Caption: Generalized Polonovski reaction pathway for erythromycin N-demethylation.
Experimental Workflow
Caption: Experimental workflow for the N-demethylation of erythromycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1998022488A1 - Process for preparation of n-demethyl-4'-deoxy-erythromycins a and b - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of erythromycin products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of erythromycin (B1671065) products.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of erythromycin?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, erythromycin.[1][2] These components can include salts, lipids, proteins, and metabolites from the biological sample. Matrix effects occur when these co-eluting substances interfere with the ionization of erythromycin in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[3] In the bioanalysis of erythromycin, phospholipids (B1166683) and proteins from biological samples like plasma are common sources of matrix effects.[3]
Q2: How can I minimize matrix effects during erythromycin analysis?
A2: The most effective way to minimize matrix effects is through diligent sample preparation. The goal is to remove as many interfering matrix components as possible before the sample is introduced into the LC-MS/MS system. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] Generally, SPE is considered the most effective for providing the cleanest extracts, followed by LLE, and then PPT.[3] Additionally, optimizing chromatographic conditions to separate erythromycin from co-eluting matrix components can also help reduce these effects.[4]
Q3: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended for erythromycin analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, erythromycin) where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13).[2] Erythromycin-d6 is a common SIL-IS for this purpose.[2] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[5] By adding a known amount of the SIL-IS to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if the absolute signals fluctuate due to matrix effects, leading to more accurate and reliable results.[2][5]
Q4: How can I quantitatively assess the extent of matrix effects in my method?
A4: The post-extraction addition method is a widely accepted technique for quantifying matrix effects.[6][7] This involves comparing the peak area of erythromycin in a neat solution (prepared in solvent) to the peak area of erythromycin spiked into a blank matrix sample that has already undergone the extraction procedure.[6] The matrix effect can be calculated as a percentage, indicating the degree of ion suppression or enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and inconsistent signal intensity for erythromycin in biological samples. | Ion Suppression: Co-eluting matrix components, such as phospholipids, are interfering with the ionization of erythromycin in the MS source.[5][6] | 1. Improve Sample Preparation: Switch to a more rigorous sample cleanup method like SPE or LLE to remove more interferences.[3]2. Use a SIL-IS: Incorporate a stable isotope-labeled internal standard like Erythromycin-d6 to compensate for signal loss.[5]3. Chromatographic Separation: Optimize the LC method to better separate erythromycin from the region where matrix components elute.[4] |
| Poor or inconsistent peak shape for erythromycin (and internal standard). | Column Issues: The analytical column may be contaminated or degraded.[8]Incompatible Mobile Phase: The pH or composition of the mobile phase may not be optimal for erythromycin, which is a basic compound.[3] | 1. Column Maintenance: Use a guard column and implement a column washing step. If the problem persists, replace the analytical column.[8]2. Adjust Mobile Phase pH: Ensure the mobile phase pH is suitable for good peak shape, typically slightly basic or neutral for macrolides.[2] |
| High variability in internal standard response across samples. | Inconsistent Sample Preparation: Variability in the extraction recovery during sample preparation is a common cause.[8]Variable Matrix Effects: The degree of ion suppression or enhancement can differ between individual samples or lots of biological matrix.[9] | 1. Standardize Procedures: Ensure precise and consistent execution of the sample preparation protocol for all samples. Automation can help minimize variability.[8]2. Evaluate Multiple Matrix Sources: Assess matrix effects using multiple sources of your biological matrix to understand the variability.[10] |
| Non-linear calibration curve. | Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[9]Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated.[9] | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as your samples to compensate for consistent matrix effects.[6]2. Dilute High-Concentration Samples: Extend the upper limit of your calibration curve or dilute samples that are expected to have high concentrations to fall within the linear range of the detector.[9] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Erythromycin Analysis
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery (%) | 81% - >90%[11] | 88% - 105%[11] | >95%[2] |
| Relative Matrix Effect | High[11] | Moderate[11] | Low[3] |
| Throughput | High[11] | Medium[2] | Low[2] |
| Selectivity | Low[11] | Moderate[11] | High[3] |
| Primary Interferents Removed | Proteins | Proteins, some polar lipids | Proteins, lipids, salts, and other polar interferents |
Mandatory Visualization
Caption: A generalized experimental workflow for the LC-MS/MS analysis of erythromycin.
Caption: A decision tree for troubleshooting low signal intensity in erythromycin analysis.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike erythromycin into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and process it through your entire sample preparation procedure (e.g., PPT, LLE, or SPE). In the final step, spike the extracted blank matrix with erythromycin to the same concentration as Set A.[6]
-
Set C (Pre-Extraction Spike / Recovery): Spike erythromycin into a blank matrix sample before starting the sample preparation procedure. The concentration should be the same as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [7]
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation Methods
a) Protein Precipitation (PPT)
This is a simple but less clean method, often used for initial screening.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of Erythromycin-d6 internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.[3]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in mobile phase.
b) Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT.
-
Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add your internal standard.
-
Alkalinization: Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH or 1M sodium carbonate) to achieve a pH > 9.[2][3]
-
Extraction: Add 2.5 - 3.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).[2][3]
-
Mixing: Vortex the mixture for 5-10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.[3]
-
Evaporation and Reconstitution: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 200 µL of the mobile phase.[3]
c) Solid-Phase Extraction (SPE)
SPE is generally the most effective technique for removing matrix interferences.[3] This is a general protocol using a C18 cartridge and may need optimization.
-
Cartridge Conditioning: Wash the C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of purified water.[3]
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[3]
-
Elution: Elute the erythromycin from the cartridge with 1 mL of methanol or another suitable organic solvent.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
Protocol 3: Example LC-MS/MS Conditions
These are starting parameters and should be optimized for your specific instrument and application.
-
LC System: Agilent 1100 series or equivalent.[2]
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 2 minutes.[2]
-
Flow Rate: 0.7 mL/min.[12]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Erythromycin: m/z 734.5 -> 576.5[9]
-
Erythromycin-d6: m/z 740.5 -> 582.5 (adjust based on specific labeled positions)
-
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. e-b-f.eu [e-b-f.eu]
- 11. benchchem.com [benchchem.com]
- 12. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Erythromycin-Loaded Lipid-Based Gel Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of erythromycin-loaded lipid-based gel formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider when optimizing erythromycin-loaded lipid-based gels?
A1: The primary CQAs for erythromycin-loaded lipid-based gels, particularly those incorporating solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (EE), drug loading (DL), viscosity, pH, and in vitro drug release profile. These parameters collectively determine the stability, efficacy, and safety of the final formulation.
Q2: Which lipid is most suitable for developing erythromycin-loaded solid lipid nanoparticles (SLNs)?
A2: Among commonly used lipids like stearic acid, glyceryl monostearate (GMS), and Compritol 888, GMS has been shown to be a suitable choice for developing erythromycin-loaded SLNs.[1] Formulations with GMS have demonstrated particle sizes within the desired nanometer range and higher drug entrapment efficiencies compared to stearic acid and Compritol 888.[1]
Q3: What is the optimal drug-to-lipid ratio for erythromycin-loaded SLNs?
A3: An optimal drug-to-lipid ratio is crucial for achieving high entrapment efficiency without causing drug expulsion. Studies have indicated that a 1:2 w/w drug-to-lipid ratio is optimal.[1][2] Increasing the lipid quantity beyond this ratio can lead to an increase in particle size and a decrease in drug entrapment, likely due to the drug being expelled from the crystalline lipid structure.[1][2]
Q4: How does surfactant concentration impact the formulation?
A4: Surfactant concentration significantly influences particle size and stability. An optimized surfactant concentration helps in obtaining smaller particle sizes with high drug entrapment and prevents aggregation.[1] For instance, a 0.5% concentration of Poloxamer 188 has been found to be effective in maintaining a small particle size and preventing aggregation after 24 hours.[3]
Q5: What are the common methods for preparing erythromycin-loaded SLNs?
A5: Several methods can be employed, including the microemulsion technique, solvent emulsification/evaporation, and solvent emulsification diffusion.[1][2] The microemulsion technique has been reported to yield better results in terms of particle size, shape, and drug entrapment for erythromycin-loaded SLNs.[3]
Troubleshooting Guide
Issue 1: The particle size of the lipid nanoparticles is too large or shows high polydispersity.
| Potential Cause | Troubleshooting Action |
| Inappropriate lipid selection. | Screen different lipids. Glyceryl monostearate has been shown to produce smaller particle sizes for erythromycin (B1671065) SLNs.[1] |
| High drug-to-lipid ratio. | Optimize the drug-to-lipid ratio. A ratio of 1:2 has been found to be optimal.[1][2] |
| Insufficient surfactant concentration. | Increase the surfactant concentration to provide better stabilization of the nanoparticles. |
| Inadequate homogenization or sonication. | Optimize the stirring speed, stirring time, and sonication time to ensure sufficient energy input for particle size reduction. An increase in stirring time from 30 to 60 minutes has been shown to decrease particle size.[3] |
| Aggregation of nanoparticles. | Check the zeta potential. A zeta potential of at least ±30 mV is generally required for good stability. Optimize the surfactant concentration to prevent aggregation.[1] |
Issue 2: The entrapment efficiency of erythromycin is low.
| Potential Cause | Troubleshooting Action |
| Poor solubility of erythromycin in the lipid matrix. | Select a lipid in which erythromycin has higher solubility. Perform solubility studies with different lipids. |
| Drug expulsion due to lipid crystallization. | Optimize the drug-to-lipid ratio. High lipid content can lead to drug expulsion.[1][2] |
| Diffusion of the drug to the external aqueous phase during preparation. | Optimize the preparation method. The microemulsion method has shown good entrapment for erythromycin.[3] Adjust the surfactant and co-surfactant concentrations. |
| Inaccurate measurement of entrapped drug. | Ensure complete separation of the free drug from the lipid nanoparticles before quantification. Centrifugation is a common method for separation.[4] |
Issue 3: The gel formulation has poor physical stability (e.g., phase separation, syneresis).
| Potential Cause | Troubleshooting Action | | Inappropriate gelling agent or concentration. | Screen different gelling agents (e.g., Carbopol 940, HPMC) and optimize their concentration. A 2% w/v Carbopol 940 gel has been used successfully.[2] | | Incompatibility between the lipid nanoparticles and the gel base. | Ensure the pH of the nanoparticle dispersion is compatible with the gelling agent. Neutralize the gel properly if required (e.g., using triethanolamine (B1662121) for Carbopol gels).[5] | | Entrapment of air during mixing. | Allow the gel to stand overnight to allow any entrapped air to escape.[1][2] |
Data Presentation
Table 1: Characteristics of an Optimized Erythromycin-Loaded SLN Formulation.
| Parameter | Value | Reference |
| Average Particle Size | 176.2 ± 1.82 nm | [1][2][6][7][8] |
| Polydispersity Index (PDI) | 0.275 ± 0.011 | [1][2][6][7] |
| Zeta Potential | -34.0 ± 0.84 mV | [1][2][6][7] |
| Drug Entrapment Efficiency | 73.56% | [1][2][6][7][8] |
| Drug Loading | 69.74% | [1][2][6][7][8] |
Table 2: Properties of an Erythromycin-Loaded SLN Gel.
| Parameter | Value | Reference |
| Gelling Agent | Carbopol 940 (2% w/v) | [2] |
| Viscosity | 9563 ± 7.48 cP | [2] |
| Cumulative Drug Release (24h) | 90.94% (SLN Gel) vs. 87.94% (Plain Gel) | [1][2][6][7] |
Experimental Protocols
1. Preparation of Erythromycin-Loaded SLNs by Microemulsion Technique
This protocol is adapted from the microemulsion method for preparing SLNs.[1][2]
-
Materials: Erythromycin, Glyceryl Monostearate (GMS), Poloxamer 188, double distilled water.
-
Procedure:
-
Melt the GMS at a temperature above its melting point.
-
Prepare an aqueous phase containing the surfactant (Poloxamer 188) and erythromycin, and heat it to the same temperature as the melted lipid.
-
Add the aqueous phase to the melted lipid under mild stirring (e.g., 1000 rpm) to form a transparent microemulsion.
-
Disperse the hot microemulsion into cold water (2-3 °C) under gentle mechanical stirring.
-
The SLN dispersion is formed by the precipitation of the lipid in the cold aqueous medium.
-
2. Incorporation of SLNs into a Carbopol-Based Gel
This protocol describes the preparation of a hydrogel base for the incorporation of the prepared SLNs.[1][2]
-
Materials: Carbopol 940, double distilled water, glycerin, prepared erythromycin-loaded SLN dispersion, triethanolamine (for pH adjustment).
-
Procedure:
-
Disperse Carbopol 940 in double distilled water containing 10% glycerin.
-
Allow the dispersion to soak for 12 hours.
-
Agitate the dispersion at approximately 1000 rpm with a mechanical stirrer for 10 minutes to obtain a smooth dispersion.
-
Stop stirring and allow the dispersion to stand to let any entrapped air escape.
-
Incorporate the optimized erythromycin-loaded SLN dispersion into the gel base with continuous stirring for 10 minutes.
-
If necessary, adjust the pH of the gel using triethanolamine.
-
Allow the final gel formulation to stand overnight to remove any remaining entrapped air.
-
3. Determination of Entrapment Efficiency (EE)
-
Procedure:
-
Separate the unentrapped erythromycin from the SLN dispersion by centrifugation.
-
Carefully collect the supernatant.
-
Quantify the amount of free erythromycin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the Entrapment Efficiency (%) using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of erythromycin-loaded lipid-based gel.
Caption: Relationship between formulation parameters and critical quality attributes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of Erythromycin A N-oxide and Other Macrolides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Erythromycin (B1671065) A N-oxide and other prominent macrolide antibiotics. The analysis focuses on antibacterial efficacy, anti-inflammatory properties, and pharmacokinetic profiles, supported by experimental data to inform research and development decisions.
Erythromycin A N-oxide is a metabolite of the widely used macrolide antibiotic, erythromycin. While its biological activity has not been as extensively studied as its parent compound or other macrolides like clarithromycin (B1669154) and azithromycin (B1666446), understanding its profile in comparison to these established drugs is crucial for a comprehensive view of macrolide pharmacology. This guide synthesizes available data to draw objective comparisons and provide detailed experimental context.
Antibacterial Potency: A Quantitative Comparison
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC data for this compound is limited in publicly available literature, it is known to be an in vivo metabolite that can revert to the active Erythromycin A under reducing conditions[1]. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for erythromycin, clarithromycin, and azithromycin against common pathogens, providing a baseline for the expected activity of erythromycin derivatives.
Table 1: In Vitro MIC90 Values of Common Macrolides Against Various Bacterial Strains (mg/L)
| Bacterium | Erythromycin | Clarithromycin | Azithromycin |
| Staphylococcus aureus | >64.0 | >64.0 | 1.0 |
| Streptococcus pneumoniae | 0.015 - 0.25 | 0.015 - 0.06 | 0.015 - 0.25 |
| Streptococcus pyogenes | 0.03 - 4.0 | 0.015 - 0.25 | 0.03 - 4.0 |
| Moraxella catarrhalis | 0.25 | 0.12 - 0.25 | 0.06 |
| Haemophilus influenzae | - | 4.0 | 0.5 |
Data sourced from a comparative review of macrolide in vitro activity.[2][3]
Clarithromycin generally shows greater potency against gram-positive organisms compared to erythromycin, while azithromycin is notably more active against Haemophilus influenzae.[3]
Anti-Inflammatory and Immunomodulatory Effects
Beyond their antibacterial action, macrolides are recognized for their anti-inflammatory and immunomodulatory properties.[4] These effects are attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[5]
Table 2: Comparative Inhibition of Pro-inflammatory Cytokine Production by Macrolides in LPS-Stimulated J774 Macrophages
| Macrolide | Concentration (µM) | Mean % Inhibition of TNF-α | Mean % Inhibition of IL-1β | Mean % Inhibition of IL-6 |
| Erythromycin | 40 | 13% | 15% | Ineffective |
| 80 | 25% | 28% | 18% | |
| Roxithromycin (B50055) | 20 | 18% | 20% | 21% |
| 40 | 25% | 35% | 30% | |
| 80 | 45% | 55% | 49% | |
| Clarithromycin | 40 | 19% | 22% | 22% |
| 80 | 35% | 40% | 29% | |
| Azithromycin | - | Slightly affected the inflammatory reaction in an in vivo model | - | - |
Data from in vitro studies on murine macrophages.[5][6]
In vitro studies suggest that roxithromycin may be a more potent inhibitor of pro-inflammatory cytokine production compared to erythromycin and clarithromycin.[5][6] Azithromycin's effect in this specific in vitro model was less pronounced.[6] The anti-inflammatory actions of these macrolides are independent of their antibacterial properties.
The following diagram illustrates the general signaling pathways modulated by macrolides.
References
- 1. toku-e.com [toku-e.com]
- 2. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Macrolides: from in vitro anti-inflammatory and immunomodulatory properties to clinical practice in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Profiles of Azithromycin and Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of the azalide antibiotic Azithromycin against Erythromycin (B1671065) A N-oxide. Due to a lack of available experimental data on the antibacterial activity of Erythromycin A N-oxide, a direct quantitative comparison is not feasible. This compound is primarily recognized as a metabolite and potential impurity in Erythromycin A preparations and is believed to possess negligible antibacterial activity.[1][2][3][4] Therefore, this guide will focus on a comprehensive comparison between Azithromycin and its parent compound, Erythromycin A, to provide a relevant and data-supported analysis for researchers in the field.
Executive Summary
Azithromycin, a derivative of erythromycin, exhibits a broader spectrum of antibacterial activity, particularly against Gram-negative bacteria, and possesses more favorable pharmacokinetic properties compared to erythromycin.[5][6][7][8] Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[5][9][10][11][12][13][14][15][16] The structural modification of the dimethylamino group on the desosamine (B1220255) sugar to an N-oxide in this compound is suggested to inactivate the molecule.[2]
Mechanism of Action
Both Azithromycin and Erythromycin are macrolide antibiotics that impede bacterial growth by interfering with protein synthesis. They bind to the 23S rRNA of the large (50S) subunit of the bacterial ribosome, which blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.[9][10][11][12][13][14][15][16] This mechanism is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them.[10][17]
Caption: Mechanism of Action of Macrolide Antibiotics.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Azithromycin and Erythromycin against a range of bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. As previously noted, data for this compound is not available due to its likely lack of significant antibacterial activity.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Aerobes | ||||
| Staphylococcus aureus | Azithromycin | 0.12 - >128 | 0.5 | 32 |
| Erythromycin | 0.12 - >128 | 0.5 | >128 | |
| Streptococcus pneumoniae | Azithromycin | ≤0.06 - >256 | 0.12 | 16 |
| Erythromycin | ≤0.06 - >256 | 0.12 | 64 | |
| Streptococcus pyogenes | Azithromycin | ≤0.03 - 2 | 0.06 | 0.12 |
| Erythromycin | ≤0.03 - 4 | 0.06 | 0.12 | |
| Gram-Negative Aerobes | ||||
| Haemophilus influenzae | Azithromycin | 0.06 - 4 | 0.5 | 1 |
| Erythromycin | 0.5 - 32 | 4 | 8 | |
| Moraxella catarrhalis | Azithromycin | ≤0.03 - 0.25 | 0.06 | 0.12 |
| Erythromycin | ≤0.03 - 0.5 | 0.12 | 0.25 | |
| Neisseria gonorrhoeae | Azithromycin | 0.03 - 2 | 0.25 | 0.5 |
| Erythromycin | 0.12 - 8 | 1 | 2 |
Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here is a compilation from various studies for comparative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[18][19][20][21][22] The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[23][24][25][26][27]
1. Preparation of Antimicrobial Agent:
-
A stock solution of the antibiotic is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Each well will contain 100 µL of the diluted antibiotic.
2. Preparation of Bacterial Inoculum:
-
The bacterial strain to be tested is grown on an appropriate agar (B569324) medium overnight.
-
Several colonies are used to inoculate a saline solution or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
100 µL of the diluted bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by using a plate reader.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion
While a direct comparison of the antibacterial activity of this compound and Azithromycin is limited by the available data, the evidence strongly suggests that this compound has minimal to no antibacterial effect. In contrast, Azithromycin demonstrates a broader spectrum of activity, particularly against key Gram-negative pathogens, and offers a more favorable pharmacokinetic profile when compared to its parent compound, Erythromycin A.[5][6][7][8][28] For researchers and drug development professionals, Azithromycin represents a significant advancement over Erythromycin, and the N-oxide derivative of Erythromycin is unlikely to be a viable antibacterial candidate.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Erythromycin Vs. Azithromycin | Power [withpower.com]
- 6. internationaldrugmart.com [internationaldrugmart.com]
- 7. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Erythromycin - Wikipedia [en.wikipedia.org]
- 11. Azithromycin - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Erythromycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 15. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 17. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 24. iacld.com [iacld.com]
- 25. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 26. darvashco.com [darvashco.com]
- 27. goums.ac.ir [goums.ac.ir]
- 28. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrolide Efficacy: Erythromycin A N-oxide vs. Clarithromycin
In the landscape of macrolide antibiotics, Clarithromycin (B1669154) represents a significant advancement over the pioneering Erythromycin (B1671065). This guide provides a detailed comparison of the efficacy, pharmacokinetics, and mechanisms of action of Clarithromycin and Erythromycin A, with a contextualization of Erythromycin A N-oxide, a closely related but distinct chemical entity. This document is intended for researchers, scientists, and drug development professionals, offering objective data and experimental insights to inform research and development efforts.
While direct comparative efficacy studies between this compound and Clarithromycin are not available in published literature, an understanding of their relationship to the parent compound, Erythromycin A, is crucial. This compound is recognized primarily as a metabolite of Erythromycin A and a synthetic precursor in the manufacturing of Clarithromycin.[1] The modification of the dimethylamino group to an N-oxide is suggested to potentially lead to the inactivation of the antibiotic.
The bulk of available research, therefore, allows for a robust comparison between Erythromycin A and Clarithromycin, providing a foundational understanding of the evolution of macrolide efficacy.
Part 1: In Vitro Antibacterial Activity
Clarithromycin generally exhibits a broader spectrum of antibacterial activity and greater potency against specific pathogens compared to Erythromycin.[2] This enhanced activity is particularly notable against certain Gram-negative organisms and atypical pathogens.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Clarithromycin and Erythromycin Against Key Respiratory Pathogens
| Bacterial Species | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible & Intermediate) | Clarithromycin | 0.004 - 0.03 | - | ≤ 0.125 |
| Erythromycin | 0.008 - 0.06 | - | ≤ 0.125 | |
| Streptococcus pneumoniae (Penicillin-Resistant) | Clarithromycin | > 128.0 | - | > 128.0 |
| Erythromycin | > 128.0 | - | > 128.0 | |
| Haemophilus influenzae | Clarithromycin | - | - | - |
| Erythromycin | - | - | - |
Data compiled from multiple sources.[2]
It is important to note that strains resistant to Erythromycin are typically also resistant to Clarithromycin due to shared resistance mechanisms.
Part 2: Pharmacokinetic Profiles
The pharmacokinetic advantages of Clarithromycin over Erythromycin are well-documented and contribute significantly to its improved clinical performance.[2]
Table 2: Comparison of Key Pharmacokinetic Parameters
| Parameter | Erythromycin | Clarithromycin |
| Oral Bioavailability | Variable (18-45%) | ~52-55% |
| Acid Stability | Low | High |
| Plasma Half-life | 1.5 - 2 hours | 3.3 - 4.9 hours |
| Metabolism | Primarily hepatic (CYP3A4) to inactive metabolites | Hepatic (CYP3A4) to active metabolite (14-hydroxyclarithromycin) |
| Dosing Frequency | 4 times daily | 2 times daily |
Data compiled from multiple sources.[2][3]
The improved acid stability of Clarithromycin leads to more reliable oral absorption and higher plasma concentrations.[2] Furthermore, the formation of the active metabolite, 14-hydroxyclarithromycin, contributes to the overall antibacterial effect and can act synergistically with the parent compound, particularly against H. influenzae.
Part 3: Clinical Efficacy
Clinical trials have demonstrated the superior or equivalent efficacy of Clarithromycin compared to Erythromycin in various infectious diseases, often with a better tolerability profile.
A meta-analysis of randomized controlled trials in adults and adolescents with community-acquired pneumonia (CAP) found that Erythromycin was associated with significantly lower rates of clinical success, clinical cure, and radiological success compared to Clarithromycin.[4][5] Another study on streptococcal pharyngitis showed comparable efficacy between the two, but Clarithromycin was better tolerated.
Part 4: Mechanism of Action
Both Erythromycin and Clarithromycin are bacteriostatic agents that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.
Caption: Mechanism of action of macrolide antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Accurately weigh and dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
Clarithromycin demonstrates clear advantages over Erythromycin in terms of its pharmacokinetic profile, including improved oral bioavailability, a longer half-life allowing for less frequent dosing, and the presence of an active metabolite. These pharmacokinetic benefits often translate to enhanced clinical efficacy and better patient tolerability. While Erythromycin remains a clinically useful antibiotic, Clarithromycin offers a more robust and convenient treatment option for many infections.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. Efficacy of erythromycin compared to clarithromycin and azithromycin in adults or adolescents with community-acquired pneumonia: A Systematic Review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the accurate determination of erythromycin (B1671065) and its related substances is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of various validated Reversed-Phase Liquid Chromatography (RP-LC) methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), alongside a brief overview of Liquid Chromatography-Mass Spectrometry (LC-MS) capabilities. The United States Pharmacopeia (USP) method is presented as a baseline for comparison.
Comparison of Chromatographic Methods
The selection of an analytical method for erythromycin and its related substances depends on the specific requirements of the analysis, such as the desired speed, resolution, and sensitivity. While traditional HPLC methods are robust and widely used, newer techniques like UPLC offer significant advantages in terms of analysis time and efficiency.
| Feature | USP General Method (HPLC) | Isocratic RP-HPLC Method[1] | Gradient RP-HPLC Method | UPLC Method[2][3] |
| Principle | High-Performance Liquid Chromatography | High-Performance Liquid Chromatography | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |
| Primary Use | Quality control, compendial testing | Quantification of erythromycin and related substances in various formulations | Separation of a wide range of impurities | High-throughput analysis, cleaning validation |
| Key Advantage | Standardized, widely accepted | Simple, rugged | High resolving power for complex mixtures | Significantly reduced run time, high efficiency |
| Typical Run Time | ~30-70 minutes | ~10-30 minutes | ~35-70 minutes | ~6 minutes[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following tables outline the experimental protocols for the compared RP-LC methods.
Table 1: Chromatographic Conditions
| Parameter | USP General Method (HPLC) | Isocratic RP-HPLC Method[1] | Gradient RP-HPLC Method[5] | UPLC Method[2][3] |
| Stationary Phase | L21 (Styrene-divinylbenzene copolymer) or L1 (C18) | C18 Polymeric Column | Waters X-Terra RP18, 3.5 µm, 4.6 x 250 mm | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Varies by monograph | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9) | 0.035 M Dibasic Potassium Phosphate (pH 7.0), Acetonitrile, Water (5:35:60) | 0.02 M Disodium Hydrogen Phosphate (pH 8.5), Methanol (B129727) (35:65) |
| Mobile Phase B | - | - | 0.035 M Dibasic Potassium Phosphate (pH 7.0), Water, Acetonitrile (5:45:50) | Methanol |
| Gradient | Isocratic | Isocratic | T(min)/%B: 0/0, 45/0, 47/100, 63/100, 65/0, 70/0 | T(min)/%B: 0/0, 1.9/0, 2.2/50, 3.7/50, 4.0/0, 6.0/0 |
| Flow Rate | Typically 1.0 - 2.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min[4] |
| Column Temp. | Typically ambient or elevated (e.g., 50-65°C) | Not Specified | 65°C | 50°C[4] |
| Detection | UV at ~215 nm | UV at 205 nm | UV at 215 nm | UV at 210 nm |
| Injection Vol. | ~20 - 100 µL | Not Specified | 100 µL | 7.0 µL[4] |
Table 2: Sample Preparation Overview
| Method | Sample Preparation Summary |
| USP General Method | Accurately weigh and dissolve the sample in a suitable diluent, often a mixture of methanol and an aqueous buffer. |
| Isocratic RP-HPLC Method | For enteric-coated tablets, a novel method using a molecular weight centrifuge filter to reduce polymer interference is described.[1] |
| Gradient RP-HPLC Method | Dissolve the sample in the mobile phase. |
| UPLC Method | For cleaning validation, swabs are extracted with the diluent. For dosage forms, dissolve the sample in the diluent. |
Performance Data Comparison
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The following table summarizes key performance data for the different methods.
Table 3: Validation and Performance Parameters
| Parameter | Isocratic RP-HPLC Method for Erythromycin A Oxime[6] | UPLC Method[2][3][4] | LC-MS/MS Method |
| Linearity Range | 26.5 - 265 µg/mL (EAOZ), 110 - 1100 µg/mL (EAS), etc. | Not explicitly stated, but correlation coefficient is > 0.999 | Not explicitly stated, but correlation coefficient is > 0.991 |
| Correlation Coefficient (r²) | > 0.99 for all analytes | > 0.9995 | > 0.991 |
| LOD | 8 - 40 ng (on column) | 0.153 µg/mL | 0.25 ng/mL (Erythromycin A) |
| LOQ | Not explicitly stated | Not explicitly stated, but precision at LOQ is < 3.1% RSD | < 7.3 ng/mL (Related Substances) |
| Precision (%RSD) | < 1.5% for repeatability | < 1.7% for repeatability | < 0.52% |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | > 98.82% |
Alternative and Advanced Technique: LC-MS
For the identification of unknown impurities and for highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. LC-MS methods offer the advantage of providing molecular weight and structural information, which is invaluable for the characterization of new degradation products or process impurities.
Experimental Workflow and Method Logic
The following diagram illustrates a typical workflow for the analysis of erythromycin and its related substances by a validated RP-LC method.
Caption: RP-LC analysis workflow for erythromycin.
This guide provides a comparative overview to assist in the selection and implementation of a suitable RP-LC method for the analysis of erythromycin and its related substances. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and regulatory requirements.
References
- 1. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Method development and validation by chromatographic method for determination of erythromycin in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Macrolide Resistance: A Comparative Guide to Erythromycin and Azithromycin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of erythromycin (B1671065) and azithromycin (B1666446), focusing on the mechanisms of cross-resistance, supported by experimental data and detailed protocols.
Erythromycin, a foundational macrolide, and its azalide derivative, azithromycin, are crucial in treating various bacterial infections. Both function by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[1] However, the emergence and spread of resistance mechanisms that confer cross-resistance to both drugs pose a significant clinical challenge. This guide delves into the molecular underpinnings of this phenomenon, offering a comparative analysis of their performance against susceptible and resistant bacterial strains.
Mechanisms of Cross-Resistance
Cross-resistance between erythromycin and azithromycin is primarily mediated by two main mechanisms: target site modification and active drug efflux. A third, less common mechanism involves enzymatic inactivation of the antibiotics.
1. Target Site Modification (MLSB Phenotype): The most common mechanism is the methylation of the 23S rRNA at position A2058, which is part of the macrolide binding site on the 50S ribosomal subunit.[2][3] This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., erm(A), erm(B), erm(C)).[4] This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[4][5][6] This mechanism typically confers high-level resistance to both erythromycin and azithromycin.[3]
2. Macrolide Efflux (M Phenotype): This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is mediated by efflux pumps encoded by mef (macrolide efflux) genes, such as mef(A) and mef(E).[5][7][8] The M phenotype confers resistance primarily to 14- and 15-membered macrolides, including erythromycin and azithromycin, but not to lincosamides or streptogramin B.[5] This mechanism generally results in lower levels of resistance compared to the MLSB phenotype. In some bacteria, the mef gene is found in an operon with another gene, msr(D), which may contribute to a higher level of resistance.[6]
3. Enzymatic Inactivation: A less frequent mechanism of resistance is the enzymatic inactivation of macrolides by esterases (encoded by ere genes) or phosphotransferases (encoded by mph genes).[9] These enzymes modify the antibiotic structure, rendering it inactive.[9]
Comparative In Vitro Activity
The in vitro activity of erythromycin and azithromycin can be quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC data for various bacterial species with different resistance mechanisms.
| Bacterial Species | Resistance Mechanism | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Streptococcus pneumoniae | Susceptible | 0.06 - 0.125 | 0.06 - 0.125 |
| Streptococcus pneumoniae | erm(B)-positive (MLSB) | >64 | >64 |
| Streptococcus pneumoniae | mef(E)-positive (M phenotype) | 8 - 16 | 2 - 4 |
| Prevotella intermedia | Susceptible | 1 | 1.5 |
| Prevotella intermedia | erm(F)-positive | >256 | >256 |
Note: The MIC values are presented as ranges or representative values and can vary between studies and specific isolates.
Experimental Protocols
Accurate determination of antibiotic susceptibility and the underlying resistance mechanisms is crucial for both clinical diagnostics and research. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antibiotic Solutions:
- Prepare stock solutions of erythromycin and azithromycin in a suitable solvent at a high concentration.
- Perform serial twofold dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
2. Inoculum Preparation:
- Culture the bacterial strain to be tested on an appropriate agar (B569324) medium overnight.
- Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Protocol 2: PCR for Detection of erm and mef Genes
This protocol outlines the general steps for detecting the presence of erm and mef resistance genes using Polymerase Chain Reaction (PCR).
1. DNA Extraction:
- Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
2. PCR Amplification:
- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target gene (erm(B), mef(A), etc.).
- Add the extracted bacterial DNA to the master mix.
- Perform PCR using a thermal cycler with the following general parameters:
- Initial denaturation: 95°C for 5 minutes.
- 30-35 cycles of:
- Denaturation: 95°C for 30 seconds.
- Annealing: 50-60°C for 30 seconds (optimal temperature depends on primers).
- Extension: 72°C for 1 minute (time depends on the expected product size).
- Final extension: 72°C for 5-10 minutes.
3. Gel Electrophoresis:
- Analyze the PCR products by agarose (B213101) gel electrophoresis.
- Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
- The presence of a band of the expected size indicates the presence of the target resistance gene.
Visualizing Resistance Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanisms of macrolide cross-resistance.
Caption: Experimental workflow for resistance determination.
References
- 1. Macrolides decrease the minimal inhibitory concentration of anti-pseudomonal agents against Pseudomonas aeruginosa from cystic fibrosis patients in biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and reliable real-time PCR assay for detection of the macrolide efflux gene and subsequent discrimination between its distinct subclasses mef(A) and mef(E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of TaqMan Probe-Based Real-Time PCR Method for erm(A), erm(B), and erm(C), Rapid Detection of Macrolide-Lincosamide-Streptogramin B Resistance Genes, from Clinical Isolates -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Molecular Detection of the Macrolide Efflux Gene: To Discriminate or Not To Discriminate between mef(A) and mef(E) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
A Comparative Pharmacokinetic Profile: Clarithromycin vs. Erythromycin
A detailed guide for researchers and drug development professionals on the pharmacokinetic distinctions between clarithromycin (B1669154) and erythromycin (B1671065), supported by experimental data and methodologies.
Clarithromycin, a semi-synthetic macrolide antibiotic, was developed as a structural analog of erythromycin to improve upon its pharmacokinetic profile and gastrointestinal tolerance. This guide provides an in-depth comparison of the pharmacokinetic properties of these two important antibiotics, focusing on their absorption, distribution, metabolism, and excretion. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key differences that influence the clinical application and efficacy of these drugs.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of clarithromycin and erythromycin reveal significant differences that impact their clinical utility. Clarithromycin generally exhibits a more favorable profile with improved oral absorption, a longer half-life allowing for less frequent dosing, and higher tissue concentrations.[1][2][3] The following table summarizes key pharmacokinetic parameters from various studies.
| Pharmacokinetic Parameter | Clarithromycin | Erythromycin | Reference(s) |
| Bioavailability | ~55% | ~25% (highly variable) | [3][4][5] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Variable (1-4 hours) | [4][5] |
| Plasma Protein Binding | 65-75% | 75% | [4] |
| Elimination Half-life (t½) | 5-7 hours (for a 500 mg dose) | 1.5-3.0 hours | [4][6] |
| Metabolism | Hepatic (CYP3A4) to active 14-hydroxyclarithromycin (B26080) and other metabolites | Hepatic (CYP3A4) demethylation | [4][5][7] |
| Primary Excretion Route | Renal (30-40%) and Biliary | Primarily Biliary | [4][5] |
| Tissue Penetration | High concentrations in tissues and fluids, including epithelial lining fluid and alveolar cells | Lower concentrations in tissues compared to clarithromycin | [4][6] |
Experimental Protocols
To determine and compare the pharmacokinetic profiles of clarithromycin and erythromycin, a randomized, open-label, two-way crossover study in healthy adult volunteers is a standard approach. The following protocol outlines a representative methodology based on common practices in pharmacokinetic research.
Objective: To compare the single-dose pharmacokinetic parameters of orally administered clarithromycin and erythromycin in healthy subjects.
Study Design:
-
Design: Randomized, single-dose, open-label, two-period, two-sequence crossover study.
-
Subjects: A cohort of healthy adult volunteers (e.g., n=24) meeting specific inclusion and exclusion criteria (e.g., age 18-45, normal renal and hepatic function, no concurrent medications).
-
Washout Period: A washout period of at least 7 days between the two treatment periods to ensure complete elimination of the first drug administered.
Drug Administration:
-
Treatment A: A single oral dose of clarithromycin (e.g., 500 mg tablet).
-
Treatment B: A single oral dose of erythromycin (e.g., 500 mg enteric-coated tablet).
-
Administration: Subjects receive the assigned drug with a standardized volume of water after an overnight fast. Food is typically withheld for a specified period post-dosing to minimize its effect on absorption.
Sample Collection:
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-defined time points: pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method:
-
Assay: Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method should be specific for both the parent drug and any major active metabolites (e.g., 14-hydroxyclarithromycin).
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and treatment using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
-
Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the two treatments are performed using appropriate statistical tests (e.g., ANOVA on log-transformed Cmax and AUC data).
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved in pharmacokinetic studies and the metabolic fate of these drugs, the following diagrams are provided.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. nbinno.com [nbinno.com]
- 2. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clarithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Roxithromycin and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two key macrolide antibiotics: roxithromycin (B50055) and erythromycin (B1671065). By presenting experimental data, detailed methodologies, and visual representations of their mechanism of action, this document serves as a valuable resource for researchers in microbiology and drug development.
Executive Summary
Roxithromycin, a semi-synthetic derivative of erythromycin, was developed to improve upon the pharmacokinetic profile of its parent compound. While both antibiotics share a similar mechanism of action by inhibiting bacterial protein synthesis, their in vitro potencies can vary against different bacterial species. This guide synthesizes data from multiple studies to provide a clear comparison of their minimum inhibitory concentrations (MICs) against a range of clinically relevant bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for roxithromycin and erythromycin against various bacterial species.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Anaerobes (Overall) | Roxithromycin | 0.5 | 16.0 |
| Erythromycin | 0.5 | 8.0 | |
| Gram-negative Anaerobes | Roxithromycin | 8.0 | >256.0 |
| Erythromycin | 4.0 | >256.0 | |
| Gram-positive Anaerobes | Roxithromycin | 2.0 | >256.0 |
| Erythromycin | 1.0 - 2.0 | >256.0 | |
| Haemophilus influenzae | Roxithromycin | - | 8.0 |
| Erythromycin | - | - | |
| Streptococcus pyogenes | Roxithromycin | 0.158 | 0.250 |
| Erythromycin | 0.056 | 0.094 |
Note: MIC values can vary depending on the testing methodology and the specific strains evaluated. The data presented is a synthesis from multiple referenced studies.[1][2][3][4]
Overall, the in vitro activity of roxithromycin is comparable to that of erythromycin against many pathogens.[5] For anaerobic bacteria, both drugs exhibit similar MIC50 values, though erythromycin has a lower MIC90, suggesting it may be more potent against a broader range of anaerobic strains.[1] Against Haemophilus influenzae, roxithromycin's MICs are generally two- to four-fold higher than those of erythromycin.[2][6] In the case of Streptococcus pyogenes, erythromycin demonstrates slightly greater in vitro activity with lower MIC50 and MIC90 values.[3]
Experimental Protocols
The determination of MIC values is crucial for assessing antibiotic potency. The two most common methods employed in the cited studies are the Agar (B569324) Dilution Method and the Broth Microdilution Method.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium, upon which the test organism is inoculated.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of a stock antibiotic solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation: A standardized volume of the bacterial suspension is then spotted onto the surface of each antibiotic-containing agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and time) to allow for bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism on the agar plate.
Broth Microdilution Method
This technique is performed in a 96-well microtiter plate and allows for the testing of multiple antibiotics or bacterial strains simultaneously.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in a liquid growth medium directly in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in broth, similar to the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plate is incubated under conditions that support the growth of the test organism.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both roxithromycin and erythromycin are macrolide antibiotics that exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome. The following diagram illustrates this signaling pathway.
Caption: Mechanism of protein synthesis inhibition by macrolides.
The binding of roxithromycin or erythromycin to the 23S rRNA component of the 50S ribosomal subunit physically obstructs the polypeptide exit tunnel. This blockage prevents the nascent polypeptide chain from elongating, thereby halting protein synthesis and ultimately inhibiting bacterial growth.
Experimental Workflow: MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: General workflow for MIC determination.
References
- 1. Effect of CO2 on susceptibilities of anaerobes to erythromycin, azithromycin, clarithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The in-vitro activity of roxithromycin, a new macrolide antibiotic, in comparison with that of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Biofilm Efficacy of Macrolides
For Researchers, Scientists, and Drug Development Professionals
Macrolide antibiotics, while traditionally recognized for their bacteriostatic properties via inhibition of protein synthesis, have garnered significant attention for their ability to disrupt bacterial biofilms at sub-inhibitory concentrations (sub-MICs). This guide provides an objective comparison of the anti-biofilm effects of common macrolides—azithromycin (B1666446), clarithromycin (B1669154), and erythromycin (B1671065)—supported by experimental data. The focus is on their activity against clinically relevant pathogens such as Pseudomonas aeruginosa, Staphylococcus species, and Haemophilus influenzae.
The primary mechanism behind the anti-biofilm activity of macrolides is not direct killing but rather the disruption of cell-to-cell communication, a process known as quorum sensing (QS).[1][2][3] By interfering with QS systems, macrolides can down-regulate the expression of virulence factors and genes essential for biofilm formation and maintenance.[1][4] This guide will delve into the comparative performance of different macrolides, present the data in a structured format, and provide detailed protocols for key experimental assays.
Mechanism of Action: Quorum Sensing Inhibition
Bacteria within a biofilm coordinate their behavior, including the production of extracellular matrix components and virulence factors, through a signaling mechanism called quorum sensing.[2] Macrolides, particularly at concentrations below those required to inhibit bacterial growth, have been shown to interfere with these QS systems.[1][3] For instance, in P. aeruginosa, macrolides can suppress the genes associated with QS and the production of autoinducer molecules, leading to reduced virulence and diminished biofilm formation.[1][2]
Comparative Data on Anti-Biofilm Effects
The following tables summarize quantitative data from various studies comparing the anti-biofilm efficacy of azithromycin (AZM), clarithromycin (CAM), and erythromycin (ERY) against different bacterial species.
Table 1: Effect on Pseudomonas aeruginosa Biofilms
| Macrolide | Concentration | Effect on Biofilm Biomass | Effect on Bacterial Viability (CFU) | Key Findings & Citations |
| Erythromycin | Sub-MIC | Inhibition of pigment production | Down-regulated QS-associated genes (65.5%-81.3%) | Can be used in combination with carbapenems to treat infections.[4] Reduces exacerbations in non-CF bronchiectasis patients by inhibiting QS.[5] |
| Clarithromycin | Sub-MIC | Altered biofilm structure and architecture | Substantially inhibited twitching motility | Eradicates membranous structures of biofilms by decreasing alginate and hexose (B10828440) content.[6][7] |
| Azithromycin | Sub-MIC | Strongest anti-biofilm effect among tested macrolides | Not specified | Interferes with N-acyl homoserine lactone bioassay systems, suggesting QS inhibition.[8] |
Table 2: Effect on Staphylococcus spp. Biofilms
| Macrolide | Concentration | Effect on Biofilm Biomass | Effect on Bacterial Viability (CFU) | Key Findings & Citations |
| Clarithromycin | 1-20 mg/L (Sub-MIC) | Dose-dependent increase in penetration of other antibiotics through biofilm | Not specified | Suggests eradication of the glycocalyx matrix of S. epidermidis biofilms.[9] |
| Azithromycin | Sub-MIC | May enhance biofilm formation in macrolide-resistant S. aureus | Not specified | Induces biofilm formation in resistant strains, particularly in early stages.[10] |
| Erythromycin | Sub-MIC | Enhanced biofilm formation in 20% of resistant S. epidermidis isolates | Increased expression of biofilm-related genes (icaA, atlE, etc.) | Effect was dose-dependent and observed in both ica-positive and ica-negative isolates.[11] |
Table 3: Effect on Other Pathogens (P. gingivalis, H. influenzae)
| Macrolide | Pathogen | Concentration | Effect on Biofilm Biomass | Key Findings & Citations |
| Azithromycin | P. gingivalis | Sub-MIC | Significant decrease in adherent cells and biofilm density | Found to be effective against P. gingivalis biofilms at sub-MIC levels.[12][13] |
| Erythromycin | P. gingivalis | Sub-MIC | Decreased adherent cells, but ineffective in flow cell model | Less effective than Azithromycin, particularly under flow conditions.[13][14] |
| Azithromycin | H. influenzae | Sub-MIC | Significantly decreases biomass and thickness of developing and mature biofilms | Demonstrates superior efficacy over other macrolides in disrupting H. influenzae biofilms.[15] |
| Erythromycin | H. influenzae | Sub-MIC | Modest and often insignificant effect on biofilm formation | Considerably less effective than Azithromycin against H. influenzae biofilms.[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the anti-biofilm properties of antimicrobial agents.
Protocol 1: Biofilm Biomass Quantification (Crystal Violet Assay)
This method quantifies the total biomass of a biofilm by staining the adherent cells and extracellular matrix.
Methodology:
-
Inoculation: Bacterial cultures are diluted to a standard concentration and 100-200 µL is added to the wells of a 96-well microtiter plate.[16]
-
Incubation: The plate is incubated under static conditions for 24 to 48 hours to allow for biofilm formation.[16]
-
Washing: The culture medium is discarded, and the wells are gently washed with Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic cells.[17]
-
Staining: A 0.1% solution of crystal violet is added to each well, and the plate is incubated for 10-15 minutes at room temperature.[16][18][19]
-
Excess Stain Removal: The crystal violet solution is removed, and the wells are washed again with water to remove any unbound stain.[16][19]
-
Solubilization: The plate is allowed to air dry. The stain bound to the biofilm is then solubilized by adding 30% acetic acid to each well.[16][17]
-
Quantification: The solubilized solution is transferred to a new flat-bottom plate, and the absorbance is measured using a spectrophotometer at a wavelength of approximately 595 nm. The optical density (OD) is proportional to the biofilm biomass.[17][19]
Protocol 2: Bacterial Viability within Biofilm (CFU Count)
This method determines the number of live, culturable bacteria within a biofilm.
Methodology:
-
Biofilm Growth: Biofilms are grown on a suitable surface (e.g., microtiter plate wells, coupons).
-
Harvesting: After incubation, the surface is washed to remove planktonic bacteria. The biofilm is then physically disrupted and suspended in a known volume of sterile buffer or saline. This is typically achieved by scraping, vortexing, or sonication.[20][21]
-
Homogenization: The resulting bacterial suspension is vortexed vigorously to break up cell aggregates.[22]
-
Serial Dilution: A series of 10-fold dilutions of the homogenized suspension is prepared in a sterile diluent.[22]
-
Plating: A small volume (e.g., 10-100 µL) from appropriate dilutions is spread onto the surface of nutrient agar plates.[20]
-
Incubation: The plates are incubated under suitable conditions (e.g., 24 hours at 37°C) to allow individual viable bacteria to grow into visible colonies.[22]
-
Enumeration: The number of colonies on plates containing between 30 and 300 colonies is counted.
-
Calculation: The concentration of viable bacteria in the original biofilm suspension is calculated by multiplying the colony count by the dilution factor and dividing by the volume plated. This is typically expressed as Colony-Forming Units (CFU) per mL or per unit of surface area.[22]
Conclusion
The available experimental data indicates that macrolides, particularly azithromycin and clarithromycin, are effective at disrupting biofilm formation and structure at sub-inhibitory concentrations. Their primary mechanism of action is the interference with bacterial quorum sensing systems rather than direct bactericidal activity.
-
Azithromycin frequently demonstrates the strongest anti-biofilm effects, especially against P. aeruginosa and H. influenzae.[8][15]
-
Clarithromycin also shows significant activity, particularly in altering the biofilm matrix of P. aeruginosa and Staphylococcus species, which may enhance the penetration of other antibiotics.[6][9]
-
Erythromycin displays anti-biofilm properties, though in some direct comparisons, it appears less potent than azithromycin.[14][15]
An important consideration is that in certain macrolide-resistant strains, such as S. aureus and S. epidermidis, sub-MICs of these antibiotics may paradoxically enhance biofilm formation.[10][11] This highlights the complexity of macrolide-biofilm interactions and underscores the need for further research to optimize their clinical application as anti-biofilm agents, potentially in combination therapies.[4][9]
References
- 1. Regulatory effects of macrolides on bacterial virulence: potential role as quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Pseudomonas aeruginosa quorum-sensing systems by macrolides: a promising strategy or an oriental mystery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolides and community-acquired pneumonia: is quorum sensing the key? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolides impact the growth ability of clinical Pseudomonas aeruginosa through quorum-sensing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrolide Treatment Inhibits Pseudomonas aeruginosa Quorum Sensing in Non-Cystic Fibrosis Bronchiectasis. An Analysis from the Bronchiectasis and Low-Dose Erythromycin Study Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between biofilms formed by Pseudomonas aeruginosa and clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Direct anti-biofilm effects of macrolides on Acinetobacter baumannii: comprehensive and comparative demonstration by a simple assay using microtiter plate combined with peg-lid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seq.es [seq.es]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Antibiofilm effects of azithromycin and erythromycin on Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibiofilm Effects of Azithromycin and Erythromycin on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. static.igem.org [static.igem.org]
- 17. Crystal violet assay [bio-protocol.org]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. symcel.com [symcel.com]
- 22. Student [cs.montana.edu]
Safety Operating Guide
Proper Disposal of Erythromycin A N-oxide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Erythromycin A N-oxide, ensuring compliance with general safety protocols and environmental regulations. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its release into the environment should be avoided due to the potential for ecological harm.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves, a lab coat, and chemical-resistant safety glasses with side protection. In situations with inadequate ventilation or the potential for dust generation, respiratory protection such as a NIOSH-approved respirator is necessary.
Engineering Controls: Handle the material in a well-ventilated area. A laboratory hood with an effective exhaust system is the preferred environment to minimize airborne concentrations.
Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes. Minimize dust generation during handling. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into sewer systems or waterways.
-
Waste Identification and Segregation:
-
Characterize the this compound waste. This includes the pure chemical, as well as any contaminated labware (e.g., pipette tips, gloves, flasks).
-
Collect all this compound waste in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Non-Hazardous Pharmaceutical Waste for Incineration"
-
The chemical name: "this compound"
-
CAS Number: 992-65-4
-
An accumulation start date.
-
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, prevent the further spread of the spill.
-
For solid spills, avoid generating dust. Carefully sweep up the material or use a HEPA-filtered vacuum. Dampening the material with water before sweeping can help to minimize dust.
-
Place all cleanup materials into the designated waste container.
-
Thoroughly clean the spill area.
-
-
Final Disposal:
-
The recommended method for the disposal of non-hazardous pharmaceutical waste is incineration.[1][2][3]
-
Engage a licensed professional waste disposal service to handle the collection, transport, and final disposal of the this compound waste.[4] This ensures that the waste is managed and treated at an approved facility in compliance with all federal, state, and local regulations.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Data Presentation: this compound Characteristics
The following table summarizes key information for this compound, derived from its Safety Data Sheet (SDS).[1]
| Property | Value |
| CAS Number | 992-65-4 |
| GHS Classification | Not a hazardous substance or mixture |
| Physical State | Solid |
| Flammability | Product is not flammable |
| Solubility in Water | Not determined |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and minimizing the ecological impact of pharmaceutical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may include additional requirements.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Erythromycin A N-oxide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Erythromycin A N-oxide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), a comprehensive safety approach necessitates considering the hazard profile of the parent compound, Erythromycin. Erythromycin is known to cause serious eye irritation, potential respiratory and skin sensitization, and is very toxic to aquatic life.[1] Therefore, the following robust personal protective equipment (PPE), handling, and disposal protocols are recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn when there is a risk of splashing. | To protect eyes from potential irritation or accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential allergic reactions. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[2][3] | To avoid inhalation of any airborne particles, which could cause respiratory sensitization. |
Operational Plan: Handling and Storage
Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when manipulating the solid form to avoid dust generation.[4]
-
Avoid Contact: Minimize direct contact with the substance. Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse. Do not eat, drink, or smoke in the handling area.[4]
-
Spill Management: In case of a spill, avoid generating dust. Clean up spills immediately, wearing appropriate PPE. Collect the spilled material mechanically and place it into a suitable, labeled container for disposal.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
-
Waste Identification: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound."
-
Containerization: Dispose of solid waste in its original container if possible, or in a compatible, sealable container.[7] Ensure the container is securely closed.
-
Segregation: Keep this waste stream separate from other laboratory waste to prevent accidental mixing with incompatible substances.
-
Disposal Route: Arrange for disposal through a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
